molecular formula C26H23NO4 B1439398 Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 281655-32-1

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

カタログ番号: B1439398
CAS番号: 281655-32-1
分子量: 413.5 g/mol
InChIキー: XZINBBVSLWSWBO-KOSHJBKYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C26H23NO4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-KOSHJBKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Masterfile: Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 281655-32-1 Synonyms: Fmoc-trans-3-phenyl-L-proline; (2S,3R)-1-Fmoc-3-phenylpyrrolidine-2-carboxylic acid Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary & Chemical Logic

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a high-value, non-proteinogenic amino acid used to introduce rigid conformational constraints and hydrophobic bulk into peptide backbones. Unlike native proline, which restricts the


 dihedral angle, this 3-substituted analog restricts both 

and

space, locking peptides into specific secondary structures such as Type II

-turns
or Polyproline II (PPII) helices .

In drug discovery, this scaffold is critical for:

  • Proteolytic Stability: The non-native carbon skeleton resists standard proteases.

  • Receptor Selectivity: The C3-phenyl group projects into hydrophobic pockets (e.g., GPCRs, HCV protease), often enhancing potency by orders of magnitude compared to unsubstituted proline.

  • Stereochemical Control: The (2S,3R) configuration defines a trans relationship between the carboxylate and the phenyl ring, essential for specific vector alignment in peptidomimetics.

Chemical Properties Table[1]
PropertySpecification
Molecular Formula

Molecular Weight 413.47 g/mol
Stereochemistry (2S, 3R) [trans-L-configuration]
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in Water
Purity Standard

98% (HPLC),

99% ee (Chiral HPLC)
Storage +2°C to +8°C, Desiccated, Protect from light

Structural Anatomy & Stereochemical Logic

The utility of CAS 281655-32-1 lies in its specific stereochemical arrangement. The (2S) center corresponds to natural L-proline, maintaining compatibility with ribosomal machinery mimics. The (3R) center places the bulky phenyl group trans to the C2-carboxyl group.

Diagram 1: Structural & Functional Logic

This diagram illustrates the functional connectivity and the role of each moiety in medicinal chemistry applications.

ChemicalAnatomy cluster_effect Medicinal Chemistry Impact Fmoc Fmoc Group (N-Terminus Protection) Pyrrolidine Pyrrolidine Core (Conformational Lock) Fmoc->Pyrrolidine Protects 2° Amine Acid Labile (Base Stable) Phenyl C3-Phenyl Group (Hydrophobic Pharmacophore) Pyrrolidine->Phenyl (3R) Stereocenter Trans-Orientation Carboxyl C2-Carboxylic Acid (Peptide Bond Formation) Pyrrolidine->Carboxyl (2S) Stereocenter Defines L-Config Constraint Restricts Phi/Psi Angles (Beta-Turn Inducer) Pyrrolidine->Constraint Interaction Pi-Pi Stacking (Receptor Binding) Phenyl->Interaction

Caption: Functional decomposition of Fmoc-(2S,3R)-3-phenylproline showing the interplay between protecting groups, stereocenters, and pharmacophoric elements.

Solid-Phase Peptide Synthesis (SPPS) Integration

Integrating CAS 281655-32-1 into a peptide sequence presents two specific challenges:

  • Steric Hindrance (Coupling To): The secondary amine of the pyrrolidine ring is sterically crowded by the adjacent phenyl group, making acylation difficult.

  • Steric Hindrance (Coupling From): Once coupled, the bulky phenyl group shields the N-terminus, making the next amino acid coupling slow.

Optimized Coupling Protocol

Standard HBTU/DIEA protocols often fail, leading to deletion sequences. Use the following high-efficiency protocol.

Step 1: Resin Preparation

Ensure the resin is fully swelled.[1] For this hindered residue, ChemMatrix or PEG-PS resins are superior to polystyrene due to better solvation properties.

Step 2: Activation (The "Gold Standard")

Do not use carbodiimides (DIC) alone. Use phosphonium or uronium salts with HOAt (1-hydroxy-7-azabenzotriazole).

  • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).

  • Stoichiometry: Use a 3-fold excess of the amino acid relative to resin loading.

  • Solvent: DMF (N-methylpyrrolidone [NMP] is preferred if aggregation is suspected).

Step 3: Coupling Cycle[1][2][3]
  • Pre-activation: Dissolve AA and HATU in minimal DMF. Add DIEA immediately before adding to the resin.[3]

  • Reaction Time: 2 hours at Room Temperature.

  • Double Coupling: MANDATORY. Drain, wash (DMF), and repeat the coupling with fresh reagents for another 2 hours.

Step 4: Monitoring (Crucial)

Standard Kaiser (Ninhydrin) tests do not work reliably on secondary amines (prolines).

  • Primary Method: Chloranil Test (Acetaldehyde/Chloranil). A blue stain indicates free secondary amines (incomplete coupling).

  • Secondary Method: Micro-cleavage followed by HPLC/MS analysis.

Diagram 2: High-Fidelity SPPS Decision Tree

This workflow ensures synthesis integrity when handling sterically hindered 3-phenylproline derivatives.

SPPS_Workflow Start Start Coupling Cycle Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation: HATU + HOAt + DIEA (3 eq excess) Wash1->Activate Couple1 Coupling 1 (2 hrs, RT) Activate->Couple1 Drain Drain & Wash Couple1->Drain Recouple Coupling 2 (MANDATORY) (Fresh Reagents, 2 hrs) Drain->Recouple Test QC: Chloranil Test Recouple->Test Result Blue Stain? Test->Result Success Proceed to Capping (Ac2O/DIEA) Result->Success No (Clear) Fail Troubleshoot: 1. Switch to PyAOP 2. Increase Temp (50°C) 3. Microwave Assist Result->Fail Yes (Blue)

Caption: Decision matrix for coupling hindered 3-phenylproline, emphasizing the mandatory double-coupling and specific QC checkpoints.

Medicinal Chemistry Applications

Conformational Restriction

The 3-phenyl ring creates a steric clash with the carbonyl oxygen of the preceding residue, severely restricting rotation.

  • 
    -Turns:  The (2S,3R) isomer is a potent inducer of Type II 
    
    
    
    -turns
    , often used to nucleate folding in hairpin peptides [1].
  • Helix Stabilization: In proline-rich sequences, this analog stabilizes the Polyproline II (PPII) helix, a structure critical for protein-protein interactions (e.g., SH3 domain binding) [2].

Hydrophobic Anchoring

In drug design, the phenyl group serves as a "hydrophobic anchor."

  • Case Study (HCV): In Hepatitis C Virus NS3/4A protease inhibitors, 3-substituted prolines occupy the S2 pocket. The phenyl group provides

    
    -stacking interactions with catalytic residues (e.g., His57), improving 
    
    
    
    values significantly compared to native proline [3].
  • Neuroscience: Analogs of this compound act as selective antagonists for NMDA receptors (GluN1/GluN2A subunits), where the trans-phenyl group fits into a specific hydrophobic cleft in the ligand-binding domain [4].

Quality Control & Handling

Analytical Verification
  • Chiral Purity: Essential. The presence of the (2S,3S) cis-isomer can disrupt peptide folding. Verify using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

  • NMR:

    
    -NMR should show distinct splitting patterns for the C3 proton (
    
    
    
    ppm range typically) confirming the trans coupling constant (
    
    
    Hz vs
    
    
    Hz for cis, though this varies by solvent).
Stability & Storage
  • Fmoc Stability: The Fmoc group is base-labile. Avoid exposure to primary/secondary amines during storage.

  • Shelf Life: 24 months if stored at +4°C under Argon/Nitrogen.

  • Hygroscopic: The compound attracts moisture. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester over time.

References

  • Conformational landscape of substituted prolines. Biopolymers.[4] (2020).[5]

  • 3-Substituted Prolines: From Synthesis to Structural Applications. Molecules. (2013).[4]

  • Stereoselective Synthesis of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid Analogs and SAR at Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry. (2021).[6]

  • Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. (2014).[1]

  • Product Specification: Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid. Sigma-Aldrich.[7] (2025).[3][8]

Sources

Fmoc-cis-3-phenyl-L-proline structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-cis-3-phenyl-L-proline: Structure, Properties, and Application in Peptidomimetics Content Type: Technical Monograph Audience: Senior Researchers, Medicinal Chemists, and Peptide Scientists

Executive Summary

Fmoc-cis-3-phenyl-L-proline is a highly specialized non-proteinogenic amino acid used to introduce rigorous conformational constraints into peptide backbones. By substituting a phenyl group at the 3-position (C


) of the pyrrolidine ring cis to the carboxyl group, this molecule locks the local secondary structure, significantly influencing the cis/trans isomerism of the preceding amide bond and the pucker of the pyrrolidine ring. It is a critical tool in the development of protease inhibitors (e.g., HCV NS3/4A), GPCR ligands, and macrocyclic peptidomimetics where standard L-proline fails to provide sufficient rigidification.

Chemical Identity & Physical Properties[1][2][3][4]

The commercial availability of this compound often varies between the enantiomerically pure form and the racemic mixture. For high-precision medicinal chemistry, the (2S, 3S) isomer is required to maintain the L-amino acid backbone topology.

PropertySpecification
Chemical Name (2S, 3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Common Name Fmoc-cis-3-phenyl-L-proline
CAS Number (Racemic) 181824-45-3 (DL-cis form)
CAS Number (L-isomer) 1212490-96-4 (Referenced as 3-phenyl-L-proline, requires stereochemical verification per batch)
Molecular Formula C₂₆H₂₃NO₄
Molecular Weight 413.47 g/mol
Chirality L-configuration at

-carbon (S); cis-phenyl at

-carbon (S)
Solubility Soluble in DMF, DMSO, DCM; sparingly soluble in water
Appearance White to off-white powder

Conformational Mechanics: The "Proline Kink" Engineered

The utility of Fmoc-cis-3-phenyl-L-proline lies in its ability to bias the conformational equilibrium of the peptide chain. Unlike unsubstituted proline, which fluctuates between C


-endo and C

-exo puckers, the 3-phenyl substituent imposes a steric lock.
Ring Pucker and Backbone Torsion
  • Steric Clash: The bulky phenyl group at position 3 creates a steric clash with the N-terminal protecting group (or preceding amino acid) if the ring adopts a C

    
    -exo conformation.
    
  • Conformational Lock: To relieve this strain, the pyrrolidine ring preferentially adopts the C

    
    -endo  pucker.
    
  • Impact on

    
     and 
    
    
    
    :
    This pucker restricts the backbone dihedral angle
    
    
    , favoring compact secondary structures such as
    
    
    -turns (Type VI) and destabilizing extended conformations like the polyproline II helix.
Cis/Trans Amide Bond Equilibrium

The amide bond preceding a proline residue (


) usually favors the trans isomer (

). However, the 3-phenyl substituent influences this ratio.
  • Cis-3-Phenyl: The substituent is on the same face as the carboxyl group. This proximity can sterically crowd the trans rotamer of the preceding amide bond, thereby increasing the population of the cis-amide rotamer compared to native proline. This property is exploited to design "turn-inducing" pharmacophores.

Conformation Fig 1. Mechanistic impact of 3-phenyl substitution on peptide backbone geometry. Substituent C3-Phenyl Substituent (Cis-orientation) Pucker Stabilizes Cγ-endo Pucker Substituent->Pucker Steric Control Amide Increases Cis-Amide Population (Xaa-Pro) Substituent->Amide Steric Crowding PhiPsi Restricts ψ Dihedral Angle Pucker->PhiPsi Ring Geometry Structure Induction of β-Turns (Type VI) PhiPsi->Structure Amide->Structure

Synthesis Pathways[7][8][9][10]

Synthesizing the enantiopure (2S, 3S) isomer is non-trivial due to the risk of epimerization at the


-carbon. Two primary routes are recognized in the literature.
Route A: Amino-Zinc-Ene-Enolate Cyclization

This method, developed to access substituted prolines, involves an intramolecular carbometallation.

  • Precursor: N-homoallyl-

    
    -amino ester.
    
  • Cyclization: Treatment with zinc dust generates an organozinc intermediate via an "amino-zinc-ene-enolate" cyclization.

  • Trapping: The zinc intermediate is trapped with an electrophile (or proton source) to yield the cis-3-substituted proline with high diastereoselectivity.

Route B: From trans-4-Hydroxyproline (Chiron Approach)
  • Starting Material: Commercial trans-4-hydroxy-L-proline.

  • Elimination: Dehydration to form the 3,4-dehydroproline derivative.

  • Cuprate Addition: Michael addition of a phenyl cuprate reagent. The steric bulk of the N-protecting group directs the addition to the trans face, requiring subsequent inversion or careful selection of the starting template to achieve the cis-3-phenyl stereochemistry.

Solid-Phase Peptide Synthesis (SPPS) Protocol[11]

Incorporating Fmoc-cis-3-phenyl-L-proline into a peptide chain requires modified protocols due to the steric hindrance of the phenyl ring, which shields the secondary amine.

Critical Reagents
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU are preferred over HBTU/TBTU. The pyridinium-based coupling reagents are more reactive and reduce racemization.

  • Base: DIPEA (Diisopropylethylamine) or Collidine (2,4,6-trimethylpyridine).

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult sequences.

Step-by-Step Coupling Workflow

Step 1: Resin Preparation Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.

Step 2: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (2 x 5 min).

  • Note: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct. 3-phenylproline derivatives are generally stable to piperidine, but prolonged exposure should be avoided to prevent potential base-catalyzed epimerization at the

    
    -carbon.
    

Step 3: Activation & Coupling (The "Power" Step) Due to the steric bulk at C3, the secondary amine of the proline is less nucleophilic.

  • Stoichiometry: Use 3-4 equivalents of Fmoc-cis-3-phenyl-L-proline.

  • Activation: Mix Amino Acid : HATU : DIPEA in a 1 : 0.95 : 2 ratio. Pre-activate for 30 seconds (do not exceed 2 mins to avoid converting the active ester to the less reactive oxazolone).

  • Reaction Time: Allow coupling to proceed for 2 to 4 hours (standard AA is 45 min).

  • Double Coupling: Highly recommended. Drain, wash, and repeat the coupling step with fresh reagents.

Step 4: Capping Perform acetic anhydride capping after the coupling step to terminate any unreacted chains, preventing deletion sequences.

Step 5: Cleavage Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) are compatible. The phenyl ring is stable under acidic conditions.

SPPS_Protocol Fig 2. Optimized SPPS Cycle for Sterically Hindered Proline Analogues Start Fmoc-Peptide-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (AA + HATU + DIPEA) Wash1->Activate Couple Coupling Reaction (2-4 Hours, Double Couple) Activate->Couple Check Kaiser/Chloranil Test Couple->Check Check->Couple Fail (Color) Capping Capping (Ac2O/Pyridine) Check->Capping Fail (Persistent) Next Proceed to Next Cycle Check->Next Pass (Blue/No Color) Capping->Next

Applications in Drug Discovery[12][13]

HCV Protease Inhibitors

In the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, the P2 position is critical for binding. 3-substituted prolines, including 3-phenylproline, have been extensively screened. The cis-3-phenyl group fills the S2 hydrophobic pocket of the enzyme more effectively than native proline, enhancing binding affinity (


) and selectivity.
GPCR Ligand Engineering

For G-Protein Coupled Receptors (GPCRs), particularly opioid and neurokinin receptors, the bioactive conformation often involves a specific turn geometry. Replacing a native residue with Fmoc-cis-3-phenyl-L-proline can:

  • Lock the Bioactive Conformation: Reducing the entropic penalty of binding.

  • Enhance Metabolic Stability: The non-natural residue resists enzymatic degradation by prolyl endopeptidases.

References

  • Conformational Analysis of 3-Substituted Prolines Source:Journal of Organic Chemistry Citation: Ganguly, H. K., et al. (2020). "Conformational landscape of substituted prolines." Link:[Link]

  • Synthesis via Amino-Zinc-Ene-Enolate Cyclization Source:PubMed / ResearchGate Citation: Karoyan, P., et al. (2008).[1] "Amino-zinc-ene-enolate cyclization: a short access to cis-3-substituted prolino-homotryptophane derivatives." Link:[Link]

  • Stereoselective Synthesis of 3-Phenylproline Source:Synlett / NIH Citation: "A convenient synthetic route to macrocyclic cis-3-phenylproline derivatives as mimics of sandostatin." Link:[Link]

  • Fmoc Solid Phase Peptide Synthesis Protocols Source:University of California, Irvine (Nowick Lab) Citation: "Standard practices for Fmoc-based solid-phase peptide synthesis." Link:[Link]

  • Chemical Properties and CAS Data Source:PubChem Citation: "3-Phenyl-L-Proline | C11H13NO2 | CID 23531920."[2][3] Link:[Link]

Sources

An In-Depth Technical Guide to Fmoc-Protected Non-Canonical Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has emerged as a transformative strategy in modern drug discovery and materials science.[][2][3] These unique building blocks, which are not among the 20 proteinogenic amino acids, offer a vast expansion of chemical diversity, enabling the fine-tuning of peptide properties such as stability, bioactivity, and conformational structure.[][2][4][5] The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is the cornerstone of solid-phase peptide synthesis (SPPS) for incorporating these ncAAs due to its mild deprotection conditions and orthogonality with a wide range of side-chain protecting groups.[6][][8] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practical applications of Fmoc-protected ncAAs in peptide synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower the rational design and synthesis of novel peptide-based therapeutics and materials.

Introduction: The Paradigm Shift of Non-Canonical Amino Acids

For decades, peptide science was largely confined to the 20 canonical amino acids. However, the therapeutic potential of peptides was often hampered by inherent limitations such as poor metabolic stability, low cell permeability, and restricted conformational diversity.[2] The introduction of ncAAs has provided a powerful toolkit to overcome these challenges.[2][9]

Key Advantages of Incorporating ncAAs:

  • Enhanced Proteolytic Stability: By altering the peptide backbone or side-chain structures, ncAAs can render peptides resistant to enzymatic degradation, thereby prolonging their in vivo half-life.[][3][9][10]

  • Improved Pharmacokinetic Profiles: Modifications such as PEGylation or the introduction of lipophilic side chains can significantly improve a peptide's absorption, distribution, metabolism, and excretion (ADME) properties.[][11][12]

  • Conformational Control: The unique stereochemistry and steric bulk of certain ncAAs can be used to induce specific secondary structures, such as helices or turns, which are often crucial for biological activity.[4][13][14]

  • Novel Functionalities: ncAAs can introduce new chemical handles for site-specific modifications, such as fluorescent labeling, cross-linking, or the attachment of cytotoxic payloads.[][15]

The structural diversity of ncAAs is vast and includes, but is not limited to:

  • D-Amino Acids: The mirror images of their L-counterparts, which can significantly increase resistance to proteases.[10]

  • N-Methylated Amino Acids: These modifications can enhance cell permeability and reduce susceptibility to enzymatic cleavage.[16][17][18]

  • β-Amino Acids: With an additional carbon in the backbone, these amino acids can induce unique helical and sheet-like structures.[13][14][19][20]

  • PEGylated Amino Acids: The attachment of polyethylene glycol (PEG) chains can improve solubility and circulation half-life.[11][12][21][22]

  • Fluorinated Amino Acids: The introduction of fluorine can alter electronic properties and enhance binding affinity.[]

The Central Role of Fmoc Chemistry in ncAA-Peptide Synthesis

The success of incorporating ncAAs into peptides via Solid-Phase Peptide Synthesis (SPPS) is heavily reliant on the choice of protecting group for the α-amino function. The Fmoc group has become the predominant choice for this purpose due to its distinct advantages over the older tert-butyloxycarbonyl (Boc) strategy.[6][][8]

Fmoc chemistry, developed in the late 1970s, utilizes a base-labile protecting group, which is a significant departure from the acid-labile Boc group.[23] This fundamental difference provides a milder and more orthogonal approach to peptide synthesis.[6][8]

Core Principles of Fmoc-Based SPPS:

  • Orthogonality: The Fmoc group is removed by a weak base (typically 20% piperidine in DMF), while the side-chain protecting groups are acid-labile (cleaved by trifluoroacetic acid, TFA).[6][8][24][25][26] This allows for the selective deprotection of the N-terminus without affecting the side chains during the iterative synthesis cycles.[6][8][24][26]

  • Mild Deprotection: The use of piperidine is significantly milder than the strong acids required for Boc deprotection, which helps to preserve the integrity of sensitive ncAAs and complex peptide sequences.[6][][8][]

  • Real-Time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which forms a piperidine adduct that strongly absorbs UV light, allowing for the quantitative monitoring of the deprotection step.[8][25]

The Fmoc-SPPS Cycle for ncAA Incorporation

The synthesis of a peptide containing ncAAs using Fmoc chemistry follows a repetitive cycle of deprotection, washing, coupling, and washing.[8][28]

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-ncAA, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle Repeat Next_Cycle->Deprotection

Diagram 1: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Practical Considerations for Synthesizing Peptides with ncAAs

While the Fmoc-SPPS workflow is robust, the incorporation of ncAAs can present unique challenges that require careful consideration and optimization.[29][30]

Coupling Strategies for Sterically Hindered ncAAs

Many ncAAs, particularly those with bulky side chains or N-methylation, are sterically hindered, which can lead to incomplete coupling reactions. To overcome this, more potent coupling reagents are often necessary.

Coupling ReagentAcronymKey Features & Applications
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPA classic phosphonium-based reagent, effective for many standard couplings.
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAn aminium-based reagent with high reactivity, excellent for hindered couplings.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPAnother effective phosphonium-based reagent.
N,N'-Diisopropylcarbodiimide / 1-HydroxybenzotriazoleDIC/HOBtA cost-effective carbodiimide-based method, suitable for less demanding couplings.

Expert Insight: For particularly challenging couplings involving N-methylated or β-branched ncAAs, HATU is often the reagent of choice due to its superior activation capabilities. It is also crucial to perform a double coupling (repeating the coupling step) to ensure complete reaction.

Synthesis of Peptides with Specific ncAA Classes
3.2.1. N-Methylated Amino Acids

The incorporation of N-methylated amino acids is a powerful strategy to enhance peptide bioavailability.[18] However, their synthesis can be challenging due to the reduced nucleophilicity of the secondary amine.

Protocol for Coupling Fmoc-N-Me-AA-OH:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Coupling:

    • Pre-activate a solution of Fmoc-N-Me-AA-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amines.

3.2.2. D-Amino Acids

The incorporation of D-amino acids is straightforward using standard Fmoc-SPPS protocols.[10] They are particularly useful for increasing resistance to enzymatic degradation.[10]

3.2.3. PEGylated Amino Acids

PEGylated amino acids are used to improve the solubility and in vivo half-life of peptides.[11][12][21] They can be incorporated at the N-terminus, C-terminus, or on a side chain.[22]

PEGylation_Strategies Peptide Peptide Chain N_Terminus N-Terminal PEGylation Peptide->N_Terminus Side_Chain Side-Chain PEGylation (e.g., Lysine) Peptide->Side_Chain C_Terminus C-Terminal PEGylation Peptide->C_Terminus

Diagram 2: Common strategies for peptide PEGylation.

Challenges and Troubleshooting in ncAA Peptide Synthesis

The synthesis of peptides containing ncAAs can be prone to specific side reactions and challenges.

ChallengeCauseMitigation Strategy
Aggregation Hydrophobic sequences, secondary structure formation.Use of pseudoprolines, high-boiling point solvents (e.g., NMP), or microwave-assisted synthesis.[30]
Racemization Over-activation of the carboxylic acid, particularly with sensitive amino acids like Cys and His.Use of additives like HOBt or Oxyma Pure®, and careful control of activation time and temperature.
Aspartimide Formation Cyclization of aspartic acid residues, especially when followed by a small amino acid.Use of protecting groups like Ompe or Mpe on the aspartic acid side chain.[25]
Diketopiperazine Formation Cyclization of the first two amino acids, leading to cleavage from the resin.Use of a dipeptide as the first building block or a resin with a sterically hindered linker.[29]

Conclusion and Future Outlook

The use of Fmoc-protected non-canonical amino acids has fundamentally reshaped the landscape of peptide science and drug discovery. The ability to rationally design and synthesize peptides with tailored properties opens up new avenues for targeting previously "undruggable" biological targets and developing novel materials with unique functionalities.[] As our understanding of the interplay between ncAA structure and peptide function deepens, and as new synthetic methodologies continue to emerge, the potential for innovation in this field is virtually limitless. The continued development of novel ncAAs and more efficient synthetic protocols will undoubtedly accelerate the discovery and development of the next generation of peptide-based therapeutics and advanced materials.[31]

References

  • Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Publications. [Link]

  • Convenient Synthesis ofN-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Scilit. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Advancing peptide synthesis using non-canonical amino acids. News-Medical. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. [Link]

  • PEG Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Fmoc-D-Amino Acids. AAPPTec. [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. Books. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

  • Beta-peptide. Wikipedia. [Link]

  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. [Link]

  • Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Wiley Online Library. [Link]

  • Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]

  • Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy. PubMed. [Link]

  • (PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. [Link]

  • Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Society for Applied Microbiology. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. [Link]

  • PEGylation. Bio-Synthesis, Inc. [Link]

  • Should My Peptide Be PEGylated?. LifeTein. [Link]

  • Peptide PEGylation: The Next Generation. Pharmaceutical Technology. [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. Drug Target Review. [Link]

  • Different strategies of non-proteogenic amino acids incorporation to.... ResearchGate. [Link]

  • Orthogonal ligation strategies for peptide and protein. PubMed - NIH. [Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids. David Spring's group. [Link]

Sources

Constrained Proline Analogs: A Pharmacophore Engineering Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Constrained Proline Analogs for Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

Proline is the only proteinogenic amino acid where the side chain is cyclized onto the backbone nitrogen. This unique architecture restricts the


 (phi) dihedral angle, making proline a critical determinant of protein secondary structure (turns, helices). However, in small molecule drug discovery, the native pyrrolidine ring often possesses too much conformational flexibility (pseudorotation) and an energetic ambiguity between cis and trans amide bond rotamers.

This guide details the strategic deployment of constrained proline analogs —specifically bicyclic, bridged, and substituted systems—to lock bioactive conformations, improve metabolic stability, and optimize binding affinity. We focus on the decision-making framework for selecting specific scaffolds (e.g., 2-azabicyclo[3.1.0]hexane vs. 4-fluoroproline) and provide validated synthetic protocols for their production.

Part 1: Structural Mechanistics & Design Principles

The Thermodynamics of Pre-Organization

The primary goal of constraining proline is to reduce the entropic penalty of binding (


). By locking the ligand in a bioactive conformation (pre-organization), the drug molecule pays the entropic cost during synthesis rather than upon binding, theoretically improving affinity by 1.4 kcal/mol for every rotatable bond frozen.
The Cis/Trans Amide Equilibrium

Unlike other amino acids where the trans peptide bond is favored by >99.9% (


 kcal/mol), the peptidyl-prolyl bond has a much lower energy difference (

kcal/mol) due to the N-alkyl substitution.
  • Native Proline: Exists as ~20-30% cis isomer in solution.

  • Constrained Analogs: Can shift this equilibrium significantly.

    • 2-Methylproline: Steric clash with the preceding residue strongly favors the trans isomer.[1]

    • 5-Substituted Prolines (e.g., 5-tert-butyl): Steric clash with the N-acyl group destabilizes the trans rotamer, shifting the equilibrium toward cis.

    • Fused Bicycles (e.g., [3.1.0] systems): Lock the ring pucker, which indirectly influences the preferred amide geometry via electronic effects (

      
       interactions).
      
The Fluorine Gauche Effect

Substituting hydrogen with fluorine at the 4-position (4-F-Pro) exploits the gauche effect. The C-F bond aligns gauche to the ring nitrogen lone pair to maximize orbital overlap (


 is less favorable than 

).
  • (4R)-F-Pro: Favors

    
    -exo pucker 
    
    
    
    stabilizes trans amide.
  • (4S)-F-Pro: Favors

    
    -endo pucker 
    
    
    
    stabilizes cis amide.

Part 2: Classes of Constrained Analogs

Bicyclic [3.1.0] Systems (Methanoprolines)

This is the most commercially validated class, featuring a cyclopropane ring fused to the pyrrolidine.

  • Scaffold: 2-azabicyclo[3.1.0]hexane.[][3][4][5][6]

  • Key Drug: Saxagliptin (DPP-4 Inhibitor).[4][6] The [3.1.0] system rigidifies the cyanopyrrolidine warhead, preventing intramolecular cyclization and ensuring precise alignment with the catalytic serine.

  • Key Drug: Nirmatrelvir (Paxlovid).[7] Uses a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative (often referred to as dimethylcyclopropyl proline) to fill the hydrophobic S2 pocket of the SARS-CoV-2 main protease (Mpro).

Bridged [2.2.1] Systems
  • Scaffold: 7-azabicyclo[2.2.1]heptane.

  • Properties: These are extremely rigid "frozen" analogs. They are bulky and best used when the target pocket is deep and large. They enforce a specific

    
     (psi) angle, often mimicking a twisted amide.
    
Spiro-Fused Systems
  • Scaffold: Spiro[pyrrolidine-3,3'-oxindole].

  • Application: Used to introduce orthogonal vectors for side-chain interactions without disrupting the backbone geometry.

Part 3: Decision Framework & Visualization

The following diagram illustrates the logical flow for selecting a proline analog based on structural biology data.

ProlineSelection Target Target Binding Pocket Analysis PocketType Pocket Character? Target->PocketType Isomer Need Cis-Amide Bias? Target->Isomer Hydrophobic Hydrophobic/Lipophilic PocketType->Hydrophobic Polar Polar/H-Bonding PocketType->Polar Depth Pocket Depth? Hydrophobic->Depth Shallow Shallow/Surface Depth->Shallow Deep Deep/Buried Depth->Deep Rec_310 Rec: 2-azabicyclo[3.1.0]hexane (Methanoproline) (e.g., Saxagliptin) Shallow->Rec_310 Rec_221 Rec: 7-azabicyclo[2.2.1]heptane (Bridged) Deep->Rec_221 HBond H-Bond Donor/Acceptor Needed? Polar->HBond Fluorine Rec: 4-Fluoro-Proline (Electronic Tuning) HBond->Fluorine Electronic/Dipole Hydroxy Rec: 4-Hydroxy-Proline (Direct H-Bond) HBond->Hydroxy Direct Interaction C5_Sub Rec: 5-Alkyl-Proline (Steric Clash w/ Amide) Isomer->C5_Sub Yes

Caption: Decision tree for selecting constrained proline analogs based on binding pocket characteristics and conformational requirements.

Part 4: Experimental Protocol

Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile (Saxagliptin Core)

This protocol describes the construction of the methanoproline core using a Simmons-Smith cyclopropanation, a reaction pivotal in the industrial synthesis of Saxagliptin.

Self-Validating Checkpoint: The formation of the cyclopropane ring is stereospecific.[8][9][10] The disappearance of the alkene protons in


 NMR (approx. 5.8-6.0 ppm) and the appearance of high-field cyclopropyl protons (< 1.0 ppm) confirms success.
Step 1: Enecarbamate Formation
  • Reagents: N-Boc-L-proline methyl ester, Lithium Diisopropylamide (LDA), Phenylselenyl chloride, Hydrogen peroxide (

    
    ).
    
  • Procedure:

    • Cool a solution of N-Boc-L-proline methyl ester in THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the enolate.

    • Quench with Phenylselenyl chloride (PhSeCl).

    • Treat the intermediate with

      
       (30%) at 0°C to induce oxidative elimination.
      
  • Result: N-Boc-2,3-dehydroproline methyl ester.

Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This step installs the bridge.

  • Reagents: Diethylzinc (

    
    , 1.0 M in hexanes), Diiodomethane (
    
    
    
    ), Toluene (anhydrous).
  • Procedure:

    • Safety:

      
       is pyrophoric. Perform strictly under Argon/Nitrogen.
      
    • Dissolve N-Boc-2,3-dehydroproline methyl ester in anhydrous toluene at -20°C.

    • In a separate flask, prepare the zinc carbenoid: Add

      
       to toluene, then add 
      
      
      
      dropwise at -20°C. Stir for 20 mins.
    • Cannulate the zinc carbenoid solution into the alkene substrate solution slowly.

    • Allow to warm to room temperature and stir for 12 hours.

    • Quench: Carefully add saturated

      
       solution (exothermic).
      
  • Purification: Extract with EtOAc, wash with brine, dry over

    
    . Flash chromatography (Hexane/EtOAc).
    
  • Yield: Typically 60-75% of the anti-cyclopropane (major diastereomer due to steric directing of the Boc group).

Step 3: Amide Transformation to Nitrile[11]
  • Saponification: LiOH in THF/H2O to give the acid.

  • Amidation: Coupling with

    
     using EDC/HOBt to give the primary amide.
    
  • Dehydration: Treat the primary amide with Trifluoroacetic anhydride (TFAA) and Pyridine in DCM at 0°C.

  • Final Product: (1S,3S,5S)-N-Boc-2-azabicyclo[3.1.0]hexane-3-carbonitrile.

Part 5: Comparative Data Analysis

The following table summarizes the physicochemical impact of common proline modifications.

Analog ClassRepresentative StructureLogD (pH 7.4)Amide PreferencePrimary Utility
Native L-Proline-2.5 (Zwitterion)Trans (70:30)Baseline
4-Fluoro (4R)-F-Proline-2.1Trans (>90%)Electronic tuning, metabolic stability
4-Fluoro (4S)-F-Proline-2.1Cis biasedInducing turns/kinks
Methano 2-azabicyclo[3.1.0]hexane+0.5 (Ester)Trans lockedRigidification, hydrophobic fill
Dimethyl 6,6-dimethyl-3-azabicyclo[3.1.0]+1.2TransBulky hydrophobic fill (e.g., Nirmatrelvir)
Bridged 7-azabicyclo[2.2.1]heptane+0.8TwistedDeep pocket filling, novel IP

Part 6: Synthetic Workflow Visualization

Synthesis Start N-Boc-Proline Methyl Ester Step1 1. LDA, PhSeCl 2. H2O2 (Oxidative Elim) Start->Step1 Inter1 N-Boc-2,3-Dehydroproline Step1->Inter1 Step2 Et2Zn, CH2I2 (Simmons-Smith) Inter1->Step2 Cyclopropanation Inter2 [3.1.0] Bicyclic Ester Step2->Inter2 Step3 1. LiOH (Sap) 2. NH4Cl, EDC (Amide) 3. TFAA (Dehydrate) Inter2->Step3 Final Saxagliptin Core (Nitrile) Step3->Final

Caption: Synthetic route to the 2-azabicyclo[3.1.0]hexane-3-carbonitrile core used in Saxagliptin.

References

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI. [Link]

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry - A European Journal. [Link][12]

  • Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-3-Phenylproline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Peptidic Landscape with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These unique building blocks, not found among the 20 proteinogenic amino acids, can impart desirable pharmacological properties, including enhanced metabolic stability, increased potency, and constrained conformations that can improve receptor selectivity.[1] Among these, 3-substituted proline derivatives, such as 3-phenylproline, are of particular interest. The phenyl substituent at the 3-position of the pyrrolidine ring introduces significant steric bulk and conformational rigidity, which can profoundly influence the peptide's secondary structure and its interaction with biological targets.[1]

This application note provides a detailed protocol for the successful incorporation of Fmoc-3-phenylproline into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). We will address the inherent challenges associated with the steric hindrance of this amino acid and provide optimized conditions for coupling, deprotection, and cleavage to ensure high-purity peptide synthesis.

The Challenge: Steric Hindrance of 3-Phenylproline

The phenyl group at the 3-position of the proline ring in Fmoc-3-phenylproline presents a significant steric obstacle during the coupling reaction in SPPS. This steric bulk can hinder the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain on the solid support, potentially leading to incomplete coupling and the formation of deletion sequences. Consequently, standard coupling protocols may prove inefficient. To overcome this, more potent coupling reagents and potentially modified reaction conditions are necessary to drive the reaction to completion.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeRecommended Supplier
Fmoc-Rink Amide MBHA resin100-200 mesh, ~0.5 mmol/gMajor biochemical suppliers
Fmoc-protected amino acidsSPPS gradeMajor biochemical suppliers
Fmoc-cis-DL-3-phenyl-Pro-OH ≥97%Santa Cruz Biotechnology (CAS 181824-45-3) or similar
N,N-Dimethylformamide (DMF)SPPS gradeMajor chemical suppliers
Dichloromethane (DCM)ACS gradeMajor chemical suppliers
PiperidineReagent gradeMajor chemical suppliers
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeMajor chemical suppliers
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)≥98%Major biochemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeMajor chemical suppliers
Triisopropylsilane (TIS)99%Major chemical suppliers
Dithiothreitol (DTT)≥99%Major biochemical suppliers
Diethyl etherAnhydrousMajor chemical suppliers
Acetonitrile (ACN)HPLC gradeMajor chemical suppliers
WaterHPLC grade
Equipment
  • Automated or manual peptide synthesizer

  • Reaction vessels for manual synthesis

  • Shaker/rocker for manual synthesis

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Lyophilizer

  • Standard laboratory glassware and consumables

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis Workflow

The overall workflow for the solid-phase synthesis of a peptide containing 3-phenylproline follows the standard Fmoc/tBu strategy, with specific modifications to address the sterically hindered coupling step.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or Hindered) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Part 2: Detailed Step-by-Step Protocol

This protocol describes the manual synthesis of a model peptide on a 0.1 mmol scale. Adjustments may be necessary for automated synthesis.

1. Resin Swelling

  • Place the Fmoc-Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

  • Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL).

3. Standard Amino Acid Coupling

For all amino acids except Fmoc-3-phenylproline:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF (2 mL).

  • Pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), proceed to the next deprotection step. If the test is negative or equivocal, proceed to a second coupling.

4. Coupling of Fmoc-3-phenylproline (Sterically Hindered Coupling)

Due to the steric hindrance of 3-phenylproline, a more robust coupling strategy is required. A double coupling with an extended reaction time is recommended.

First Coupling:

  • In a separate vial, dissolve Fmoc-cis-DL-3-phenyl-Pro-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and DIPEA (1.0 mmol, 10 eq.) in DMF (2 mL).

  • Pre-activate for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 4 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

Second Coupling (Double Coupling):

  • Prepare a fresh solution of activated Fmoc-cis-DL-3-phenyl-Pro-OH as described in the first coupling step.

  • Add the fresh solution to the resin.

  • Agitate for another 4 hours or overnight at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test. A negative result (colorless or yellowish beads) indicates successful coupling.

5. Capping (Optional but Recommended)

If the Kaiser test after the second coupling of Fmoc-3-phenylproline is still slightly positive, it is advisable to cap any unreacted amines to prevent the formation of deletion peptides.

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:7 v/v/v).

  • Add the capping solution (5 mL) to the resin and agitate for 30 minutes.

  • Drain and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

6. Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Standard Amino Acid Coupling) for the remaining amino acids in the sequence.

7. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and deprotected, wash the resin with DMF (3 x 5 mL) and then DCM (5 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail. For a standard peptide without sensitive residues like Cys, Met, or Trp, "Reagent B" is a suitable choice.[2]

    • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS.

  • Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried resin.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approximately 10 times the volume of the filtrate) of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Fmoc_3_Phenylproline Fmoc_3_PhePro caption Chemical Structure of Fmoc-cis-DL-3-phenyl-Pro-OH

Caption: Chemical structure of Fmoc-cis-DL-3-phenyl-Pro-OH.[3]

Part 3: Purification and Analysis

1. Purification by Reverse-Phase HPLC (RP-HPLC)

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of mobile phase B (0.1% TFA in ACN) in mobile phase A (0.1% TFA in water). A typical gradient might be 5-65% B over 30 minutes.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect the fractions corresponding to the major peak.

2. Analysis by Mass Spectrometry

  • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

3. Lyophilization

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete coupling of Fmoc-3-phenylproline (positive Kaiser test) Steric hindrance- Ensure the use of a potent coupling reagent like HATU.- Perform a double coupling with extended reaction times (4+ hours each).- Consider using a solvent with better solvating properties like NMP instead of DMF.
Presence of deletion sequences in the final product Incomplete coupling of one or more amino acids- For hindered couplings, always perform a double coupling.- Incorporate a capping step after difficult couplings to block unreacted amines.
Low final yield - Incomplete coupling.- Premature chain termination.- Optimize coupling conditions for all amino acids.- Ensure complete Fmoc deprotection at each step.
Side reactions during cleavage Reaction of scavengers with the peptide- Use a cleavage cocktail appropriate for the peptide sequence.- Ensure all reagents are fresh and of high purity.

Conclusion

The successful incorporation of sterically hindered non-canonical amino acids like Fmoc-3-phenylproline into peptides requires a thoughtful and optimized approach to solid-phase synthesis. By employing potent coupling reagents such as HATU, utilizing a double coupling strategy with extended reaction times, and carefully monitoring the reaction progress, high-purity peptides containing this valuable building block can be reliably synthesized. The protocols and guidelines presented in this application note provide a robust framework for researchers to expand their peptide synthesis capabilities and explore the exciting potential of non-canonical amino acids in their research and drug development endeavors.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • PubChem. (n.d.). Fmoc-cis-DL-3-phenyl-Pro-OH. Retrieved February 23, 2026, from [Link]

  • Mothes, C., Caumes, C., Guez, A., Boullet, H., Gendrineau, T., Darses, S., ... & Karoyan, P. (2013). 3-Substituted prolines: from synthesis to structural applications, from peptides to foldamers. Molecules, 18(2), 2307–2327.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 23, 2026, from [Link]

Sources

Application Note & Protocol: Strategic Incorporation of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained amino acid analogues into peptides is a cornerstone of modern peptidomimetic design and drug discovery.[1][2] These scaffolds introduce defined structural motifs, enhance proteolytic stability, and modulate biological activity.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid, a constrained phenylalanine analogue, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind reagent selection for sterically hindered residues, provide validated step-by-step protocols, and discuss essential analytical characterization techniques for the final peptide product.

Introduction: The Rationale for Constrained Analogues

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a non-natural amino acid that serves as a rigid scaffold.[3] Its structure effectively locks the χ1 (chi-1) and φ (phi) torsion angles, mimicking a specific conformation of phenylalanine.[3] This pre-organization can be a powerful tool in drug design for several reasons:

  • Enhanced Receptor Affinity: By constraining the peptide backbone, the molecule can be locked into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4]

  • Increased Proteolytic Stability: The unnatural pyrrolidine structure is resistant to cleavage by common proteases, which increases the in-vivo half-life of the resulting peptide.[1]

  • Defined Secondary Structures: The rigid turn induced by this residue can help stabilize specific secondary structures like α-turns or β-sheets in the peptide chain.[1][5]

The primary challenge in utilizing this building block lies in its steric hindrance. The bulky phenyl group and the rigid pyrrolidine ring can significantly slow down the kinetics of the peptide bond formation during SPPS.[6][7] This guide addresses this challenge by providing optimized protocols and reagent choices.

img img SPPS_Workflow cluster_cycle SPPS Cycle for Incorporating Constrained Amino Acid Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Step (Fmoc-AA, Reagent, Base) Resin->Coupling 1. Add Activated AA Wash1 DMF Wash Coupling->Wash1 2. Reaction Capping Optional Capping (Acetic Anhydride) Wash1->Capping 3a. Block Unreacted Amines Wash2 DMF Wash Wash1->Wash2 3. Purify Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection 4. Expose New N-terminus Wash3 DMF Wash Deprotection->Wash3 5. Purify Wash3->Resin Ready for Next Cycle

Caption: Generalized SPPS workflow for incorporating a new amino acid.

Recommended Coupling Reagents

The efficacy of a coupling reagent for hindered systems is determined by its ability to rapidly form a stable, highly reactive activated ester while minimizing side reactions like racemization. [8][9]

Reagent Full Name Class Key Advantages for Hindered Systems
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Uronium Salt Extremely rapid reaction kinetics, low racemization tendency, and high efficiency even under non-anhydrous conditions. [8][9]The OAt leaving group is highly activating.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium Salt A cost-effective alternative to HATU with good reactivity. [8][9]Byproducts are water-soluble, simplifying purification. [8]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Strong coupling reagent with high chemoselectivity, favoring N-acylation over potential O-acylation of side chains. [9]Byproducts are non-carcinogenic. [9]

| COMU | 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]-uronium hexafluorophosphate | Uronium Salt | Reactivity is comparable to HATU, but incorporates the non-explosive and more soluble Oxyma Pure leaving group, enhancing safety. [8][10]|

Causality: These reagents work by forming an active ester intermediate with the Fmoc-amino acid. For example, HATU reacts with the carboxylate (formed in the presence of a base like DIPEA) to generate a highly reactive OAt-ester. [9]This active ester is then readily attacked by the peptide's N-terminal amine. The speed and efficiency of this process are crucial to outcompete steric hindrance before the activated species degrades.

Experimental Protocols

These protocols assume a standard manual or automated Fmoc-SPPS workflow. [11][12]Adjustments may be necessary based on the specific peptide sequence and available equipment.

Materials and Reagents
  • Resin: Appropriate for the desired C-terminus (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids). [13]* Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF). [13]Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected standard amino acids and Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid.

  • Deprotection Solution: 20% (v/v) piperidine in DMF. [14][15]* Coupling Reagents: HATU, HBTU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Wash Solvent: Cold diethyl ether.

Protocol 1: Standard Fmoc Deprotection

This step is performed prior to the coupling of every amino acid, including the constrained analogue.

  • Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 5-10 minutes. For sequences known to be "difficult," this time can be extended, and progress can be monitored. [16]5. Drain the solution. The formation of the dibenzofulvene-piperidine adduct results in a strong UV absorbance, which can be used in automated synthesizers to monitor reaction completion. [14][15]6. Repeat steps 3-4 for another 10-15 minutes to ensure complete deprotection.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [14]

Protocol 2: Coupling of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

This protocol details the critical activation and coupling step. A double coupling strategy is highly recommended to ensure maximum incorporation efficiency. [7]

  • Prepare the Amino Acid Solution: In a separate vial, dissolve Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 eq.), and an additive like HOBt or Oxyma (if not intrinsic to the reagent) in DMF.

  • Pre-activation: Add DIPEA (6-10 eq.) to the amino acid solution. Allow the mixture to stand for 5-15 minutes to pre-activate the carboxylic acid. [9]A color change (typically to yellow) may be observed.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours. Note: This is significantly longer than a typical 30-45 minute coupling for standard amino acids.

  • Monitor Reaction: Perform a qualitative Kaiser test on a small sample of beads. A positive test (blue beads) indicates unreacted primary amines, meaning the coupling is incomplete. For a proline-like residue, a different test may be needed as it is a secondary amine.

  • Drain the reaction solution and wash the resin with DMF (3 times).

  • Second Coupling (Recommended): Repeat steps 1-4 to drive the reaction to completion.

  • After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next deprotection cycle or final cleavage.

Protocol 3: Final Cleavage and Purification
  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Add the cold cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum.

Analysis and Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the final peptide. [17][18]The incorporation of a non-standard amino acid necessitates thorough characterization. [17]

Technique Purpose Expected Outcome/Information
RP-HPLC Purity Assessment & Quantification A single major peak on the chromatogram indicates high purity. The retention time will be influenced by the hydrophobic phenyl group. [19][20]
LC-MS Molecular Weight Confirmation The observed mass should match the calculated theoretical mass of the peptide containing the (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid residue. [18][21]
Tandem MS (MS/MS) Sequence Verification Fragmentation analysis confirms the peptide sequence and the exact position of the incorporated constrained residue. [21][22]Note that pyrrolidine-containing scaffolds can sometimes lead to uninformative fragmentation, which may require specialized MS techniques. [23]

| NMR Spectroscopy | Structural Elucidation | For detailed structural studies, 2D NMR can confirm the conformation induced by the constrained residue and the overall 3D structure of the peptide. [17]|

Activation_Mechanism cluster_activation Carboxyl Activation with HATU/DIPEA AA_COOH Fmoc-AA-COOH AA_COO Fmoc-AA-COO- (Carboxylate) AA_COOH->AA_COO Deprotonation DIPEA DIPEA (Base) Active_Ester Highly Reactive OAt-Active Ester AA_COO->Active_Ester Nucleophilic Attack HATU HATU Reagent HATU->Active_Ester Peptide_Bond New Peptide Bond (Fmoc-AA-CO-NH-Peptide-Resin) Active_Ester->Peptide_Bond Peptide_NH2 Resin-Peptide-NH2 Peptide_NH2->Peptide_Bond Nucleophilic Attack

Caption: Simplified mechanism of carboxyl group activation by HATU.

Troubleshooting

  • Problem: Incomplete coupling (positive Kaiser test after double coupling).

    • Cause: Extreme steric hindrance from the preceding amino acid or aggregation of the peptide chain.

    • Solution: Increase coupling time to 4-6 hours. Increase temperature to 40-50°C (use with caution as it can increase racemization). Consider using a more potent coupling reagent like COMU. [8]* Problem: Low final yield after cleavage.

    • Cause: Incomplete deprotection at one or more steps, leading to truncated sequences.

    • Solution: Increase Fmoc deprotection times, especially for residues immediately following the constrained amino acid. Ensure DMF quality is high (amine-free). [13]* Problem: Multiple peaks on HPLC.

    • Cause: Deletion sequences from incomplete coupling; racemization; side reactions during cleavage.

    • Solution: Optimize coupling conditions as described above. Ensure the cleavage cocktail contains appropriate scavengers (like TIS) to protect sensitive side chains.

Conclusion

The successful incorporation of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is a powerful strategy for designing structurally defined and proteolytically stable peptides. While its steric bulk presents a challenge to standard SPPS protocols, this can be reliably overcome through the rational selection of potent uronium or phosphonium-based coupling reagents, extended reaction times, and a double-coupling strategy. The protocols and insights provided in this guide offer a validated framework for researchers to leverage this valuable building block in their peptide-based drug discovery and development programs.

References

  • Bjerregaard-Andersen, K., et al. (2021, March 4). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC, NIH. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Pellegrino, S., et al. (2019, March 18). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. PMC, NIH. [Link]

  • Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. [Link]

  • Sharma, G. V. M., et al. (2025, August 6). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ResearchGate. [Link]

  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • ResearchGate. (2025, August 6). N-Pyrrolidine-based α/β-peptides incorporating ABOC, a constrained bicyclic β-amino acid, for asymmetric aldol reaction catalysis. [Link]

  • Avilés-Moreno, J. R., et al. (2020, November 25). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC, NIH. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (n.d.). deprotection of various amino acids in the presence of other labile groups. [Link]

  • Ciaffaglione, V., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. [Link]

  • AggieAccess. (n.d.). (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Genentech. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link]

  • Molbase. (n.d.). 3-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID | CAS 118758-48-8. [Link]

  • Liu, D.-G., et al. (2002, March 8). Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis. PubMed. [Link]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

Application Note & Protocol: Efficient Coupling of Sterically Demanding Fmoc-cis-3-phenyl-L-proline using HATU

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered amino acids is a persistent challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low yields, and sequence-dependent aggregation. Fmoc-cis-3-phenyl-L-proline represents a particularly demanding building block due to the pronounced steric bulk of the cis-oriented phenyl group on the pyrrolidine ring. This application note provides an in-depth analysis and a field-proven protocol for the efficient coupling of this challenging amino acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). We will explore the mechanistic advantages of HATU, detail a robust coupling methodology, provide troubleshooting guidance, and present a workflow designed to ensure maximal acylation efficiency and stereochemical integrity.

Introduction: The Challenge of Steric Hindrance

In the landscape of peptide chemistry, the synthesis of peptides containing conformationally constrained or sterically demanding amino acids is of paramount importance for developing novel therapeutics, peptidomimetics, and biochemical probes. The rigid structure of proline is often modified to fine-tune peptide conformation and stability. However, derivatives like Fmoc-cis-3-phenyl-L-proline introduce significant synthetic hurdles. The phenyl group in the cis configuration creates a formidable steric shield around the C-terminus, impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Standard coupling reagents, such as carbodiimides (DCC, DIC) or even HBTU, can be inefficient, often resulting in low coupling yields that necessitate multiple recouplings or lead to deletion sequences.[1] HATU has emerged as a third-generation, high-performance coupling reagent that excels in precisely these challenging scenarios.[2] Its superior reactivity and ability to suppress racemization make it the reagent of choice for incorporating difficult residues like Fmoc-cis-3-phenyl-L-proline.[3][4]

The Mechanistic Superiority of HATU

The efficacy of HATU stems from its unique mechanism of action, which involves the rapid formation of a highly reactive OAt-active ester.[3][5] This process, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through a well-defined cascade that circumvents the limitations of other reagents.

The key steps are:

  • Carboxylate Formation: The carboxylic acid of Fmoc-cis-3-phenyl-L-proline is deprotonated by DIPEA.

  • Initial Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt intermediate.[5][6]

  • Formation of the OAt-Active Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion swiftly attacks the isouronium salt. This yields the crucial, highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[6]

  • Amide Bond Formation: The N-terminal amine of the resin-bound peptide attacks the activated ester, efficiently forming the desired peptide bond. The pyridine nitrogen within the HOAt moiety provides anchimeric assistance, accelerating the coupling reaction and minimizing racemization, a common side reaction during the activation of amino acids.[3][6][7]

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase FmocAA Fmoc-cis-3-phenyl-L-proline (Carboxylic Acid) Carboxylate Carboxylate Anion FmocAA->Carboxylate + DIPEA HATU HATU DIPEA DIPEA (Base) Isouronium O-acyl(tetramethyl)isouronium Salt (Unstable) Carboxylate->Isouronium + HATU OAtEster OAt-Active Ester (Highly Reactive) Isouronium->OAtEster Rearrangement - Tetramethylurea PeptideBond New Peptide Bond Formed OAtEster->PeptideBond + H₂N-Peptide ResinAmine Resin-Bound Amine (H₂N-Peptide)

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Solid-Phase Coupling

This protocol is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on resin loading and specific peptide sequence.

Materials & Reagents
  • Amino Acid: Fmoc-cis-3-phenyl-L-proline

  • Coupling Reagent: HATU

  • Base: N,N-diisopropylethylamine (DIPEA)

  • Resin: Pre-loaded Wang, Rink Amide, or 2-Chlorotrityl Chloride resin

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Qualitative Test: Kaiser test kit

  • Equipment: Automated or manual peptide synthesizer, reaction vessel, nitrogen line for agitation.

Step-by-Step Methodology
  • Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF for 30-60 minutes in the reaction vessel.[8] Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[8]

    • Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively to remove all residual piperidine. A typical sequence is:

    • DMF (x5)

    • DCM (x2)

    • DMF (x3)

    • Perform a qualitative test (e.g., chloranil) to confirm the absence of secondary amines.

  • Amino Acid Activation & Coupling (Primary Coupling):

    • In a separate, clean, dry vial, dissolve Fmoc-cis-3-phenyl-L-proline (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in anhydrous DMF (~2 mL).

    • Add DIPEA (8 eq., 0.8 mmol) to the solution.

    • Allow the solution to pre-activate for 1-3 minutes .[1] The solution may change color.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[1]

    • Agitate the mixture for 2 hours at room temperature.

  • Monitoring & Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. Due to the steric hindrance of this residue, the test may be weakly positive (faint blue).

    • Drain the coupling solution and wash the resin with DMF (x3).

  • Double Coupling (Recommended):

    • Given the high steric barrier, a second coupling is strongly recommended to drive the reaction to completion and avoid deletion sequences.[1][9]

    • Repeat step 4 (Amino Acid Activation & Coupling) with a freshly prepared solution of activated amino acid.

    • Agitate for another 2 hours.

    • Drain and wash the resin as in step 5.

    • Perform a final Kaiser test. The result should be negative. If it remains positive, consider a capping step (e.g., with acetic anhydride/DIPEA in DMF) to terminate any unreacted chains before proceeding to the next cycle.

SPPS_Workflow Start Start: Deprotected Peptide-Resin PrepareAA Prepare Coupling Solution: 1. Dissolve Fmoc-AA + HATU in DMF 2. Add DIPEA Start->PrepareAA Preactivate Pre-activate (1-3 minutes) PrepareAA->Preactivate Add_to_Resin Add Activated Mix to Resin Preactivate->Add_to_Resin Couple1 First Coupling (2 hours) Add_to_Resin->Couple1 Wash1 Wash (DMF) Couple1->Wash1 Kaiser1 Kaiser Test Wash1->Kaiser1 Couple2 Second Coupling (2 hours) Kaiser1->Couple2 Test is positive or weak positive (Recommended) End End: Coupling Complete Kaiser1->End Test is definitively negative (Unlikely, but possible) Wash2 Wash (DMF) Couple2->Wash2 Kaiser2 Final Kaiser Test Wash2->Kaiser2 Kaiser2->End Test is negative

Caption: Recommended double-coupling workflow for Fmoc-cis-3-phenyl-L-proline.

Quantitative Data & Parameters

The following table summarizes the recommended stoichiometry and reaction conditions for the protocol described above.

ParameterRecommended ValueRationale
Fmoc-cis-3-phenyl-L-proline 4.0 equivalentsHigh excess to drive the reaction forward against steric hindrance.
HATU 3.9 equivalentsSlight sub-stoichiometry relative to the amino acid minimizes potential side reactions like guanidinylation while ensuring robust activation.[3][5]
DIPEA 8.0 equivalentsEnsures complete proton abstraction from both the amino acid and the protonated resin amine, maintaining a basic environment for efficient coupling.[1]
Pre-activation Time 1-3 minutesSufficient time for OAt-ester formation without significant degradation or side reactions.
Coupling Time (per cycle) 2 hoursExtended time to allow the sterically hindered components to react effectively.
Number of Couplings 2 (Double Coupling)Maximizes yield and minimizes deletion sequences for this challenging residue.[1]
Temperature Room TemperatureStandard condition; microwave assistance can be explored but requires careful optimization to avoid racemization.[9]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Strongly positive Kaiser test after double coupling)1. Reagent Degradation: HATU or the amino acid may have degraded due to moisture.2. Inefficient Solvation: Peptide aggregation on the resin can block reactive sites.3. Insufficient Reaction Time: The specific sequence may be exceptionally difficult.1. Use Fresh Reagents: Ensure HATU and DMF are anhydrous. Store reagents properly.2. Change Solvent: For difficult sequences, a more solvating mixture like DMF/NMP (1:1) can be beneficial.[1]3. Extend Coupling Time: Increase the duration of the second coupling to 4 hours or overnight.
Guanidinylation Side Reaction (Mass spec shows +138 Da addition to N-terminus)1. Incorrect Stoichiometry: Using a large excess of HATU relative to the amino acid.2. Improper Activation: Adding HATU to the resin before the amino acid/DIPEA mixture.1. Verify Stoichiometry: Use 0.95-1.0 equivalents of HATU relative to the amino acid (e.g., 3.9 eq HATU for 4.0 eq AA).2. Adhere to Pre-activation: Always pre-mix the amino acid and DIPEA before adding HATU to form the carboxylate first.[5]
Potential for Racemization (Detected by chiral HPLC after cleavage)1. Prolonged Activation: Allowing the pre-activation mixture to stand for too long before adding it to the resin.2. Excess Base: Using an overly large excess of a less-hindered base.1. Minimize Pre-activation Time: Adhere strictly to the 1-3 minute window.2. Use Recommended Base/Equivalents: DIPEA is generally safe. For extremely sensitive applications, consider using 2,4,6-collidine, which is more hindered and has been shown to reduce racemization.[9]

Conclusion

The successful incorporation of Fmoc-cis-3-phenyl-L-proline is a testament to the power of modern coupling reagents when paired with an optimized protocol. While its steric profile presents a significant synthetic challenge, the use of HATU, combined with a carefully controlled double-coupling strategy, enables researchers to access novel peptide structures with high fidelity. By understanding the mechanism of HATU and adhering to the guidelines for pre-activation, stoichiometry, and reaction time, scientists can effectively overcome the steric barriers posed by this and other demanding amino acids, paving the way for advancements in drug discovery and materials science.

References

  • Benchchem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • Benchchem. (2025).
  • ChemicalBook. (2024).
  • Benchchem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • ResearchGate.
  • Wikipedia.
  • Benchchem. (2025). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11640-11647.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • De la Torre, B. G., & Albericio, F. (2020). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 25(11), 2656.
  • Benchchem. (2025). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.

Sources

Orthogonal Protection Strategies for 3-Phenylpyrrolidine Derivatives: An Application Note and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive template for designing ligands that interact with a variety of biological targets. The synthesis of complex 3-phenylpyrrolidine derivatives, often bearing multiple functional groups such as amines, hydroxyls, and carboxylic acids, necessitates a sophisticated and strategic approach to chemical synthesis. Central to this is the concept of orthogonal protection , a strategy that employs protecting groups that can be removed under distinct, non-interfering conditions.[2][3] This allows for the selective unmasking and modification of specific functional groups within a molecule, a critical requirement for the convergent and efficient synthesis of complex drug candidates.[2]

This application note provides an in-depth guide to the principles and practical application of orthogonal protection strategies in the synthesis of 3-phenylpyrrolidine derivatives. We will explore the selection of appropriate protecting groups for common functionalities, present detailed protocols for their introduction and cleavage, and illustrate these concepts with a case study of a multi-functionalized 3-phenylpyrrolidine derivative.

The Logic of Orthogonal Protection

The core principle of orthogonality in chemical synthesis is the ability to deprotect one functional group in the presence of others without affecting them.[4] This is achieved by selecting protecting groups that are labile to different classes of reagents or reaction conditions. For a typical trifunctional 3-phenylpyrrolidine derivative, an ideal orthogonal protection scheme would allow for the selective deprotection of the amine, hydroxyl, and carboxyl groups in any desired order.

A common and effective orthogonal set for these functionalities involves:

  • Amine Protection: Carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

  • Hydroxyl Protection: Silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl ethers (Bn).

  • Carboxylic Acid Protection: Esters, such as methyl, ethyl, or benzyl esters.

The distinct cleavage conditions for these groups form the basis of a powerful synthetic strategy.

Selecting the Right Tool for the Job: A Comparison of Common Orthogonal Protecting Groups

The choice of protecting groups is dictated by the overall synthetic strategy, including the planned reaction conditions and the desired order of deprotection.

Functional GroupProtecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsStability
Amine tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA, HCl)Stable to base, hydrogenolysis
BenzyloxycarbonylCbz (or Z)Benzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid and base
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF)Stable to acid and hydrogenolysis
Hydroxyl tert-Butyldimethylsilyl EtherTBDMSTBDMS-Cl, ImidazoleFluoride ion (e.g., TBAF) or AcidStable to base and hydrogenolysis
Benzyl EtherBnBenzyl bromide (BnBr), NaHCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acid, base, and fluoride
Carboxylic Acid Methyl/Ethyl EsterMe/EtMethanol/Ethanol, Acid catalystSaponification (e.g., LiOH, NaOH)Stable to mild acid, hydrogenolysis
Benzyl EsterBnBenzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Stable to mild acid and base

Visualizing the Orthogonal Strategy

The following diagram illustrates the orthogonal relationship between three common protecting groups for a hypothetical 3-phenylpyrrolidine derivative bearing an amine, a hydroxyl, and a carboxylic acid.

Orthogonal_Strategy cluster_deprotection Selective Deprotection Molecule Multifunctional 3-Phenylpyrrolidine (N-PG1, O-PG2, COOR-PG3) Free_Amine Free Amine (O-PG2, COOR-PG3) Molecule->Free_Amine Reagent 1 (e.g., Acid for Boc) Free_Hydroxyl Free Hydroxyl (N-PG1, COOR-PG3) Molecule->Free_Hydroxyl Reagent 2 (e.g., TBAF for TBDMS) Free_Acid Free Carboxylic Acid (N-PG1, O-PG2) Molecule->Free_Acid Reagent 3 (e.g., H₂/Pd/C for Bn Ester)

Caption: Orthogonal deprotection of a trifunctional 3-phenylpyrrolidine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the protection and deprotection of functional groups commonly found on the 3-phenylpyrrolidine scaffold. These are intended as general guidelines and may require optimization based on the specific substrate.

Protocol 1: N-Boc Protection of the Pyrrolidine Nitrogen

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal with acid.[5]

Materials:

  • 3-Phenylpyrrolidine derivative

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 3-phenylpyrrolidine derivative (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.2 equiv).

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Deprotection of the N-Boc Group

Rationale: The Boc group is readily cleaved under acidic conditions, leaving many other protecting groups, such as Cbz, Fmoc, benzyl ethers, and silyl ethers, intact.[6]

Materials:

  • N-Boc protected 3-phenylpyrrolidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 3: O-TBDMS Protection of a Hydroxyl Group

Rationale: TBDMS ethers are robust protecting groups for alcohols, stable to a wide range of reaction conditions, and can be selectively removed with a fluoride source.[2]

Materials:

  • Hydroxy-functionalized 3-phenylpyrrolidine derivative

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 equiv) in DMF.

  • Add imidazole (2.5 equiv) and stir until dissolved.

  • Add TBDMS-Cl (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Selective Deprotection of the O-TBDMS Group

Rationale: The silicon-fluorine bond is exceptionally strong, allowing for the selective cleavage of silyl ethers with fluoride reagents like tetrabutylammonium fluoride (TBAF) in the presence of other protecting groups.

Materials:

  • O-TBDMS protected 3-phenylpyrrolidine derivative

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected compound (1.0 equiv) in THF.

  • Add TBAF solution (1.2 equiv) at 0 °C.

  • Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Case Study: Synthesis of a Trifunctional 3-Phenylpyrrolidine Derivative

To illustrate the power of an orthogonal protection strategy, consider the synthesis of a 3-phenylpyrrolidine derivative with an N-Boc protected amine, a free hydroxyl group for further functionalization, and a carboxylic acid protected as a benzyl ester.

Case_Study Start Starting Material (N-Boc, O-TBDMS, COOH) Intermediate1 Intermediate 1 (N-Boc, OH, COOH) Start->Intermediate1 TBAF, THF (Selective O-TBDMS removal) Intermediate2 Intermediate 2 (N-Boc, OH, COOBn) Intermediate1->Intermediate2 BnBr, Base (Carboxylic acid protection) Final_Product Final Product (NH₂·HCl, OH, COOBn) Intermediate2->Final_Product HCl in Dioxane (N-Boc deprotection)

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Fmoc-3-phenylproline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and practical solutions for overcoming the steric hindrance associated with the coupling of Fmoc-3-phenylproline in solid-phase peptide synthesis (SPPS). The unique structure of this amino acid presents significant challenges, leading to incomplete reactions and the generation of deletion sequences. This guide is designed to provide you with the mechanistic understanding and actionable protocols to achieve successful incorporation of Fmoc-3-phenylproline into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3-phenylproline a "difficult" amino acid to couple in SPPS?

The primary challenge arises from the significant steric bulk introduced by the phenyl group at the 3-position of the proline ring. This bulky substituent shields the N-terminal amine of the growing peptide chain, making it less accessible to the activated carboxyl group of the incoming Fmoc-3-phenylproline. This steric clash slows down the reaction kinetics and can prevent the coupling reaction from reaching completion under standard conditions.

Q2: What are the immediate signs of a failed or incomplete Fmoc-3-phenylproline coupling?

The most common indicator of an incomplete coupling is a positive Kaiser test (a dark blue color on the resin beads) after the coupling step.[1] The Kaiser test detects the presence of free primary amines on the resin. However, it's important to note that for couplings onto a secondary amine like proline, the Kaiser test is not suitable. In such cases, alternative tests like the isatin or chloranil test should be used to detect unreacted N-terminal proline residues.[2] Additionally, analysis of a test cleavage of the peptide from the resin by HPLC and mass spectrometry will reveal the presence of truncated or deletion sequences, which are a direct consequence of failed coupling steps.

Q3: Are there specific coupling reagents that are recommended for Fmoc-3-phenylproline?

Yes, for sterically hindered amino acids like Fmoc-3-phenylproline, standard carbodiimide reagents such as DCC or DIC are often insufficient.[3] More potent activating reagents are required to overcome the steric barrier. Aminium/uronium salts like HATU , HBTU , and HCTU , or phosphonium salts like PyBOP are highly recommended.[4][5] HATU is often considered one of the most effective reagents for challenging couplings due to its high reactivity and low risk of racemization.[1][5]

Q4: Can I just extend the reaction time for a standard coupling protocol?

While extending the coupling time can help improve the yield for sluggish reactions, it may not be sufficient to drive a severely hindered coupling to completion.[4] Moreover, prolonged exposure to the basic conditions of the coupling reaction can lead to side reactions, including premature Fmoc deprotection. A more robust strategy involves a combination of optimized reagents, reaction conditions, and techniques like double coupling.

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to troubleshooting common issues encountered during Fmoc-3-phenylproline coupling.

Problem 1: Positive Kaiser Test (or Isatin/Chloranil Test) After Coupling, Indicating Incomplete Reaction.

  • Causality: A positive colorimetric test indicates the presence of unreacted N-terminal amines on the peptide-resin. This is the most direct evidence that the incoming Fmoc-3-phenylproline has failed to couple efficiently due to steric hindrance.

  • Solution Workflow:

    start Positive Colorimetric Test reagent Upgrade Coupling Reagent (e.g., to HATU) start->reagent Initial Step double_coupling Perform Double Coupling reagent->double_coupling If still incomplete temp Increase Reaction Temperature (Conventional or Microwave) double_coupling->temp For very difficult cases capping Cap Unreacted Amines temp->capping If still incomplete proceed Proceed to Next Cycle capping->proceed

    Caption: Troubleshooting workflow for incomplete coupling.

  • Step-by-Step Protocols:

    Protocol 1: Double Coupling with HATU

    This protocol is highly recommended as the first line of action for an incomplete Fmoc-3-phenylproline coupling.

    • First Coupling:

      • Following the standard deprotection of the N-terminal Fmoc group and thorough washing of the resin with DMF, prepare the activated amino acid solution.

      • In a separate vessel, dissolve Fmoc-3-phenylproline (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[1]

      • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[1]

      • Immediately add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the reaction mixture at room temperature for 1-2 hours.[6]

    • Monitoring and Second Coupling:

      • After the first coupling, take a small sample of the resin and perform a Kaiser (or appropriate) test.

      • If the test is positive, drain the reaction solution, and wash the resin thoroughly with DMF (3-5 times).

      • Repeat the coupling step with a fresh solution of activated Fmoc-3-phenylproline using the same equivalents as the first coupling for another 1-2 hours.[7]

    • Final Wash:

      • After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) before proceeding to the next deprotection step.[1]

Problem 2: Presence of Deletion Sequences in the Final Peptide Confirmed by Mass Spectrometry.

  • Causality: Deletion sequences (peptides missing one or more amino acids) are the direct result of a failed coupling reaction at a particular cycle. If the unreacted N-terminal amine is not capped, it will be available to couple with the next amino acid in the sequence, leading to a peptide that is missing the sterically hindered residue.

  • Solution: Implement a Capping Step After Coupling

    If you anticipate or have confirmed that the coupling of Fmoc-3-phenylproline will be challenging, incorporating a capping step can prevent the formation of deletion sequences.

    Protocol 2: Acetic Anhydride Capping

    • Coupling: Perform the coupling of Fmoc-3-phenylproline, preferably using a potent reagent like HATU and a double coupling protocol as described above.

    • Washing: After the coupling reaction, wash the resin thoroughly with DMF.

    • Capping: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:7 v/v/v ratio). Add this solution to the resin and agitate for 15-30 minutes at room temperature. This will acetylate any unreacted N-terminal amines, rendering them unreactive for subsequent coupling steps.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess capping reagents before proceeding with the synthesis.

Problem 3: Low Yield of the Desired Peptide Despite Successful Coupling.

  • Causality: Even with potent coupling reagents, the reaction kinetics for sterically hindered amino acids can be slow at room temperature. Insufficient energy in the system may lead to an equilibrium that does not favor complete product formation, resulting in lower overall yield.

  • Solution: Utilize Elevated Temperatures or Microwave-Assisted SPPS

    Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier and accelerate the reaction rate.[8]

    Protocol 3: Elevated Temperature and Microwave-Assisted Coupling

    • Conventional Heating:

      • Perform the coupling reaction as described in Protocol 1, but heat the reaction vessel to 50°C for the duration of the coupling.[8] Monitor the reaction for completion. Be aware that prolonged heating can increase the risk of side reactions, including racemization for some sensitive amino acids.[9]

    • Microwave-Assisted SPPS (MW-SPPS):

      • If available, a microwave peptide synthesizer is an excellent tool for difficult couplings.

      • Microwave energy rapidly and uniformly heats the reaction, significantly accelerating the coupling of bulky amino acids.[8]

      • A typical microwave protocol might involve coupling at 50°C with 25W of microwave power for 5-10 minutes.[8] These conditions can often drive the reaction to completion quickly and efficiently.

Data Summary: Comparison of Coupling Reagents

The choice of coupling reagent is critical. The following table summarizes the performance and key features of reagents commonly used for difficult couplings.

Coupling ReagentReagent ClassRelative ReactivityRacemization RiskKey Advantages
HATU Aminium/Uronium SaltVery HighVery LowExcellent for hindered couplings, fast reaction kinetics.[1][5]
HBTU Aminium/Uronium SaltHighLowWidely used, cost-effective, and efficient.[1]
HCTU Aminium/Uronium SaltVery HighLowMore reactive than HBTU, good for difficult sequences.
PyBOP Phosphonium SaltHighLowEffective for hindered couplings, but byproducts can be difficult to remove.[5]
DIC/HOBt CarbodiimideModerateModerateStandard, low-cost option, but often insufficient for sterically demanding couplings.[3]

Visualizing the Challenge: The Structure of Fmoc-3-phenylproline

cluster_proline Proline Ring N N C1 C1 N->C1 Fmoc Fmoc N->Fmoc N-terminus Protection C2 C2 C1->C2 =O =O C1->=O -OH -OH C1->-OH Carboxyl Group C3 C3 C2->C3 C4 C4 C3->C4 Phenyl Ph C3->Phenyl Steric Hindrance C4->N

Caption: Steric hindrance in Fmoc-3-phenylproline.

References

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Gaur, R., et al. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides. Beilstein Journal of Organic Chemistry, 5, 71. [Link]

  • Kónya, D., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. International Journal of Molecular Sciences, 25(11), 6185. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • CEM Corporation. (2018). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. [Link]

  • NovaBiochem. (2005). Comparative study of conventional and microwave assisted synthesis of a difficult peptide. [Link]

  • ResearchGate. (2025). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. [Link]

  • CEM Corporation. (2018). One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. [Link]

  • Thompson, R. E., et al. (2014). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Bioconjugate Chemistry, 25(9), 1602–1608. [Link]

  • de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • Palasek, S. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 329-336. [Link]

Sources

Technical Support Center: Optimizing Fmoc-cis-3-phenyl-Pro-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Yield & Purity in Sterically Hindered Proline Analogues

Executive Summary

Synthesizing peptides containing Fmoc-cis-3-phenyl-Pro-OH presents a "perfect storm" of solid-phase peptide synthesis (SPPS) challenges. You are dealing with a secondary amine that is both electronically deactivated and sterically shielded by a phenyl ring in the cis orientation relative to the carboxylate. This configuration not only hinders the acylation of the proline nitrogen (coupling to the residue) but also creates a steric wall that makes coupling the next amino acid difficult. Furthermore, the conformational strain increases the susceptibility to Diketopiperazine (DKP) formation and racemization.

This guide moves beyond standard protocols, employing high-efficiency coupling chemistries and specific resin strategies to maximize yield and stereochemical integrity.

Module 1: The Coupling Bottleneck (Getting 3-Ph-Pro onto the Chain)

User Query: I am seeing incomplete coupling of Fmoc-cis-3-phenyl-Pro-OH to the resin-bound peptide, even after double coupling with HBTU.

Root Cause Analysis: Standard reagents like HBTU/HCTU rely on the formation of OBt/OCt esters. For a sterically hindered secondary amine like 3-phenyl-proline, these active esters are often not reactive enough to overcome the energy barrier caused by the phenyl ring shielding the nucleophilic nitrogen. Additionally, if the reaction is slow, uronium salts (HBTU/HATU) can react with the N-terminus to form a guanidinium byproduct, permanently terminating the chain.

Technical Recommendation: Switch to Phosphonium-based reagents (PyAOP) or Oxyma-based activation . PyAOP creates an active ester (OAt) similar to HATU but without the risk of guanidinylation, allowing for longer reaction times or higher temperatures.

Protocol 1: High-Efficiency Coupling for 3-Ph-Pro

Use this protocol when coupling Fmoc-cis-3-phenyl-Pro-OH to the growing chain.

  • Reagents:

    • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

    • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Note: Collidine is a weaker base than DIEA, reducing base-catalyzed racemization while sufficient for PyAOP activation.

    • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Stoichiometry: 3 eq AA : 3 eq PyAOP : 3 eq Oxyma : 6 eq Collidine.

  • Procedure:

    • Dissolve AA, PyAOP, and Oxyma in DMF (minimize volume for high concentration, ~0.2 M).

    • Add Collidine immediately before adding to the resin.

    • Microwave Option: 75°C for 5 minutes (Power: 25W).

    • Room Temp Option: 2 x 2 hours (Double couple is mandatory).

Module 2: The Extension Bottleneck (Coupling the NEXT Amino Acid)

User Query: The 3-phenyl-proline is on the resin, but the NEXT amino acid won't couple. I see a massive deletion sequence.

Root Cause Analysis: Once 3-Ph-Pro is incorporated, the N-terminal secondary amine is buried. The cis-phenyl group acts as a "lid" over the amine, blocking the approach of the incoming activated amino acid.

Technical Recommendation: You must use the most potent acylation system available. HATU is preferred here over PyAOP because the reaction must be fast to compete with potential degradation. Use HOAt as an additive to assist via the "neighboring group effect."

Protocol 2: Acylating the Hindered Secondary Amine
  • Reagents: HATU (0.95 eq relative to AA) + HOAt (1 eq).

  • Base: DIEA (Diisopropylethylamine) - 2 eq.

  • Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for solvating aggregated hydrophobic regions.

  • Procedure:

    • Pre-activate the incoming Fmoc-AA (5 eq) with HATU/HOAt/DIEA for exactly 30 seconds.

    • Add to resin.[2][3][4][5][6]

    • Microwave: 75°C for 10 minutes.

    • Retreatment: If Kaiser/Chloranil test is positive, do NOT just recap. Wash with DCM, then perform a "soft swell" with DCM/DMF (1:1) before re-coupling with Fmoc-AA-Fluoride or COMU .

Module 3: Preventing Diketopiperazine (DKP) Formation

User Query: I am losing peptide mass. The sequence is cleaved, but I see a byproduct corresponding to the cyclic dipeptide mass.

Root Cause Analysis: If 3-Ph-Pro is the 2nd residue from the C-terminus (e.g., Resin-AA1-Pro*), the cis conformation forces the N-terminus into perfect proximity with the C-terminal ester linkage. During Fmoc removal, the free amine attacks the ester, cleaving the dipeptide as a DKP ring.

Technical Recommendation: The choice of resin is the single most critical factor here.

Resin TypeRisk LevelMechanism of Failure
Wang Resin HIGH Benzyl ester linkage is stable enough to allow slow DKP cyclization during base treatments.
Rink Amide MODERATE Amide linkage is more stable, but DKP can still occur during slow couplings.
2-Chlorotrityl (2-CTC) LOW (Recommended) The massive trityl group provides steric bulk that physically blocks the cyclization pathway.
Protocol 3: DKP Suppression Strategy
  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[7][8]

  • Deprotection Cocktail: Avoid standard 20% Piperidine.

    • Use: 0.1 M HOBt in 20% Piperidine/DMF. (The HOBt acidifies the environment slightly, suppressing the nucleophilicity of the amine just enough to reduce DKP without stopping deprotection).

    • Alternative: 2% DBU / 2% Piperidine in DMF (Faster deprotection = less time for DKP to form).

Visual Troubleshooting Workflows
Figure 1: Decision Tree for Difficult Coupling Optimization

Caption: Logical flow for selecting coupling conditions based on steric hindrance and failure modes.

CouplingLogic Start Coupling Fmoc-cis-3-Ph-Pro-OH Position Is Pro* at C-Terminus (2nd AA)? Start->Position Yes Yes Position->Yes High DKP Risk No No Position->No Chain Elongation ResinCheck Use 2-CTC Resin Only Activation Select Activation Strategy ResinCheck->Activation Standard Standard: HATU/DIEA (Risk of Guanidinylation) Activation->Standard Not Recommended Optimized Recommended: PyAOP/Collidine/Oxyma (No Guanidinylation, Low Racemization) Activation->Optimized Preferred NextStep Coupling NEXT AA onto Pro* Optimized->NextStep Check Chloranil Test Positive? NextStep->Check DoubleCouple Double Couple: 1. HATU/HOAt (High Speed) 2. COMU/Oxyma (High Efficiency) Check->DoubleCouple Yes (Incomplete) Yes->ResinCheck No->Activation

Figure 2: DKP Formation vs. Prevention Mechanism

Caption: Mechanism of base-catalyzed DKP formation and steric blocking via 2-CTC resin.

DKPMechanism Step1 Fmoc Deprotection (Free Amine Exposed) Step2 Cis-Conformation Bends Backbone Step1->Step2 Attack Nucleophilic Attack on C-Term Ester Step2->Attack Standard Resin Prevention 2-CTC Resin (Steric Shield) Step2->Prevention Steric Block Result DKP Formation (Peptide Cleaved from Resin) Attack->Result Prevention->Attack BLOCKED

Comparison of Coupling Reagents for 3-Ph-Pro
ReagentClassReactivityRacemization RiskRecommended Use
HATU Uronium (OAt)Very HighLowCoupling onto the Proline (Extension).
PyAOP Phosphonium (OAt)HighVery LowCoupling the Proline (Entry). Safe for long reactions.
HBTU/HCTU Uronium (OBt/Cl)ModerateModerateAvoid. Insufficient for 3-Ph-Pro.
COMU Uronium (Oxyma)HighLowExcellent alternative for microwave synthesis.[9]
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Giraud, M., et al. (1999). Diketopiperazine formation: a major side reaction in the synthesis of proline-containing peptides.[5][8] Journal of Peptide Science, 5(10), 457-461.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Thayer, D. A., et al. (2011). 2-Chlorotrityl chloride resin: A superior support for the synthesis of difficult sequences. Journal of Organic Chemistry. Note: Generalized reference to 2-CTC efficacy.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. (Foundational paper for Phosphonium reagents).

Sources

Technical Support Center: Troubleshooting Difficult Couplings with Secondary Amines in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SPPS-SEC-AMINE-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling to secondary amines (e.g., Proline, N-methylated amino acids, peptoids) is one of the most persistent challenges in Solid-Phase Peptide Synthesis (SPPS).[1] The steric bulk of the N-alkyl group creates a significant barrier to the approaching activated amino acid, reducing reaction kinetics by orders of magnitude compared to primary amines. Furthermore, the nucleophilicity of the secondary amine is often compromised by electronic effects and local solvation environments.

This guide provides a root-cause analysis and validated protocols to overcome these barriers, focusing on steric mitigation, high-efficiency activation, and side-reaction suppression.

Part 1: Diagnostic Triage

Q: How do I definitively know my coupling to the secondary amine failed?

A: Do not rely on the Kaiser Test. The Kaiser test (ninhydrin) relies on the formation of Ruhemann’s purple, which requires a primary amine. Secondary amines do not react to form this chromophore, leading to false negatives (appearing "colorless" even when unreacted amine is present).

The Validated Protocol: Use the Chloranil Test or the Chloranil/Acetaldehyde Test .

Standard Operating Procedure: Chloranil Test

This test detects secondary amines via a charge-transfer complex, turning the beads blue.

StepActionCritical Note
1 Transfer ~5 mg of resin to a small glass tube.Wash resin 3x with DCM to remove trace DMF/Base.
2 Add 2 drops of 2% Acetaldehyde in DMF.Acetaldehyde increases sensitivity for sterically hindered amines.
3 Add 2 drops of 2% Chloranil in DMF.Saturated solution of p-chloranil (tetrachloro-1,4-benzoquinone).
4 Let stand for 5 minutes at room temperature.Do not heat.
5 Read Result: Blue/Green Beads = Positive (Uncoupled Secondary Amine). Colorless/Amber = Negative (Coupling Complete).

Part 2: Strategic Solutions (The "Fix")

Q: My standard HBTU/DIEA protocol failed. What is the next logical step?

A: You must upgrade your activation chemistry. Standard uronium reagents (HBTU/HCTU) often generate the O-acylisourea intermediate, which is sufficient for primary amines but lacks the reactivity ("lifespan") to overcome the steric wall of an N-methyl group.

Tier 1 Upgrade: HATU/HOAt The gold standard. The 7-azabenzotriazole (HOAt) moiety utilizes a "neighboring group effect" (anchimeric assistance) via the pyridine nitrogen, stabilizing the active ester and accelerating the acylation rate.

Tier 2 Upgrade: COMU/Oxyma A safer, often superior alternative to HATU. COMU generates the Oxyma active ester, which shows lower epimerization rates and higher solubility in DMF than HATU, allowing for higher concentration couplings.

Tier 3 Upgrade: Acid Fluorides / PyAOP For extremely hindered systems (e.g., N-methyl to N-methyl couplings), acid fluorides (generated via TFFH) or PyAOP (phosphonium salt of HOAt) prevent the formation of guanidinium byproducts that can occur with uronium salts during slow couplings.

Comparative Reagent Performance Table
ReagentClassSteric PenetrationEpimerization RiskRecommended Use
HBTU UroniumLowLowStandard primary amines only.
HATU Uronium (Aza)High ModerateFirst-line defense for N-methyls/Proline.
COMU Uronium (Oxyma)High Very Low Green alternative; excellent for microwave.
PyAOP PhosphoniumVery High Low"Nuclear option" for failed HATU couplings.
DIC/Oxyma CarbodiimideModerateLowestGood for preventing capping; slower kinetics.

Part 3: Process Optimization & Visualization

Q: Should I use microwave irradiation?

A: Yes. Thermal energy is the most effective tool to overcome the activation energy barrier imposed by steric hindrance.

  • Protocol: 75°C for 5–10 minutes (using COMU or HATU).

  • Caution: Avoid heating Cysteine or Histidine residues >50°C to prevent racemization.

Troubleshooting Logic Flow

The following diagram outlines the decision matrix when encountering a difficult secondary amine coupling.

TroubleshootingLogic Start Coupling to Secondary Amine (Pro, N-Me-X, Peptoid) Check Perform Chloranil Test Start->Check Result Result? Check->Result Positive Positive (Blue) Coupling Failed Result->Positive Blue Negative Negative (Amber) Proceed Result->Negative Amber Action1 Strategy 1: Re-couple Switch to HATU or COMU (5 eq, 2x 1 hour) Positive->Action1 Fail1 Still Positive? Action1->Fail1 Action2 Strategy 2: Thermodynamics Microwave (75°C, 10 min) or 50°C Water Bath Fail2 Still Positive? Action2->Fail2 Action3 Strategy 3: Solvent/Chaos Change Solvent to NMP or use 1:1 DMF:DMSO Nuclear Nuclear Option: Use Dipeptide Unit or Ligation Strategy Action3->Nuclear Fails Fail1->Negative No Fail1->Action2 Yes Fail2->Negative No Fail2->Action3 Yes

Figure 1: Decision tree for troubleshooting failed couplings to secondary amines.

Part 4: The Silent Killer – Diketopiperazine (DKP) Formation[2][3]

Q: I had a good yield after the secondary amine, but lost everything after coupling the next amino acid. Why?

A: You likely triggered Diketopiperazine (DKP) formation . This is a side reaction where the N-terminal amine of the dipeptide attacks the C-terminal ester linkage to the resin. This cyclization cleaves the dipeptide from the resin, resulting in a massive loss of yield.

  • Risk Factors:

    • Sequence: Proline or N-methyl amino acid at the 2nd position (C-terminus relative to the growing chain).

    • Resin: Benzyl-based linkers (Wang, Merrifield) are good leaving groups.

    • Conditions: Basic conditions (Fmoc deprotection) promote the nucleophilic attack.

Mechanism of DKP Formation

DKP_Mechanism Step1 Fmoc Deprotection of 2nd Residue Step2 Free Amine is Spatial Proximity to Resin Ester Step1->Step2 Step3 Nucleophilic Attack (Cyclization) Step2->Step3 Promoted by cis-amide bond (Pro/N-Me) Step4 Cleavage from Resin (Loss of Chain) Step3->Step4 DKP Byproduct

Figure 2: The pathway of DKP formation leading to premature chain cleavage.

Prevention Protocols
  • Use Trityl Resins (2-CTC): The steric bulk of the 2-chlorotrityl linker prevents the attack of the amine on the ester. This is the most effective solution.

  • Dipeptide Building Blocks: Couple the 2nd and 3rd amino acids as a pre-formed dipeptide (Fmoc-AA3-AA2-OH). This bypasses the deprotection step where DKP occurs.

  • Short Deprotection: If using Wang resin, minimize exposure to Piperidine. Use DBU/Piperidine for shorter bursts.

Part 5: Validated Experimental Protocol

Protocol: High-Efficiency Coupling to N-Methyl Alanine (Example)

  • Swelling: Swell resin in NMP (N-methylpyrrolidone) for 20 mins. NMP swells polystyrene resins better than DMF, exposing internal sites.

  • Activation (In a separate vial):

    • Amino Acid: 5.0 equivalents

    • HATU: 4.9 equivalents (Slight deficit prevents capping by reagent)

    • HOAt: 5.0 equivalents (Additive boost)

    • DIEA: 10.0 equivalents[2][3]

    • Dissolve in minimum NMP to maximize concentration.

  • Coupling:

    • Add activated solution to resin.[1][2][4]

    • Microwave: Ramp to 75°C over 2 mins; hold for 10 mins.

    • ORManual: Shake for 2 hours at room temp, then replenish with fresh reagents for a second 2-hour coupling (Double Couple).

  • Monitoring: Perform Chloranil test.

  • Capping (Crucial): If the test is slightly positive but yields are acceptable, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

References

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis.[5] Organic Process Research & Development. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[1][4][5][6] Journal of the American Chemical Society. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides: Troubleshooting and Optimization. Journal of Peptide Science.[5] Link

  • Giraud, M., et al. (1999). Diketopiperazine formation during solid phase peptide synthesis: a kinetic study. Journal of Peptide Science.[5] Link

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[6][7] Peptide Research. Link

Sources

Technical Support Center: Fmoc Deprotection in cis-3-Phenylproline Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPPS-C3PhPro-001 Status: Open Subject: Troubleshooting Fmoc removal and adduct anomalies in sterically hindered proline sequences. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Diagnostic Framework

The Core Challenge: cis-3-phenylproline (c3PhPro) presents a unique "double-edged" steric challenge in Solid Phase Peptide Synthesis (SPPS). The phenyl ring at the C3 position creates significant steric bulk that shields the N-terminal amine. This leads to two distinct failure modes often confused by researchers:

  • Incomplete Deprotection (The "False Adduct"): The base (piperidine) cannot access the acidic fluorenyl proton effectively, leaving the Fmoc group intact.

    • Mass Spec Signature:+222 Da (Intact Fmoc).

  • Dibenzofulvene (DBF) Re-alkylation (The "True Adduct"): The deprotection occurs, but the liberated dibenzofulvene (DBF) is not scavenged fast enough and re-attaches to the sterically crowded (but still nucleophilic) amine.

    • Mass Spec Signature:+178 Da (Fulvene adduct).

Use the following decision tree to diagnose your specific issue before proceeding to the protocols.

DiagnosticTree Start Identify Mass Anomaly (LC-MS Data) Mass222 Mass Shift: +222 Da (Intact Fmoc) Start->Mass222 Mass178 Mass Shift: +178 Da (DBF Adduct) Start->Mass178 MassDKP Mass Shift: -18 Da (Diketopiperazine) Start->MassDKP Diagnosis1 DIAGNOSIS: Incomplete Deprotection Steric hindrance blocks base access. Mass222->Diagnosis1 Diagnosis2 DIAGNOSIS: DBF Re-alkylation Inefficient scavenging. Mass178->Diagnosis2 Diagnosis3 DIAGNOSIS: DKP Formation Occurs at dipeptide stage. MassDKP->Diagnosis3 Action1 PROTOCOL A: Enhanced Deprotection (DBU + Heat) Diagnosis1->Action1 Action2 PROTOCOL B: Thiol Scavenging (DTT/Piperazine) Diagnosis2->Action2 Action3 PROTOCOL C: Short Cycles / Trityl Linkers Diagnosis3->Action3

Figure 1: Diagnostic decision tree for mass anomalies in c3PhPro synthesis.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the competition between deprotection , scavenging , and adduct formation .

In standard SPPS, 20% Piperidine performs two roles:

  • Base: Abstracts the proton to remove Fmoc.

  • Scavenger: Traps the reactive fulvene byproduct.

With c3PhPro , the reaction kinetics shift. The steric bulk slows down the initial deprotection (


). If you extend the reaction time to compensate, you increase the exposure of the resin to the liberated fulvene. If the local concentration of fulvene exceeds the scavenging capacity of the piperidine near the bead surface, the fulvene reacts with the newly liberated amine (

), forming a permanent covalent bond.
Comparative Kinetics Table
ParameterStandard Amino Acid (Ala/Gly)cis-3-Phenylproline (c3PhPro)Consequence
Deprotection Rate (

)
Fast (< 3 min)Slow (> 10-20 min)Requires stronger base or heat.
Amine Nucleophilicity HighLow (Sterically hindered)Subsequent coupling is difficult.
Fulvene Susceptibility LowModerateRisk of +178 Da adducts.
DKP Risk (at C-term) LowVery HighRisk of chain termination.

Optimization Protocols

Protocol A: Enhanced Deprotection (For +222 Da Issues)

Use this when Fmoc removal is incomplete due to steric hindrance.

The Logic: Piperidine (pKa ~11.[1]1) is sometimes too weak or too bulky to abstract the proton from Fmoc-c3PhPro effectively. We introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) , a non-nucleophilic, stronger base (pKa ~13.5), to drive the elimination.

WARNING: DBU promotes aspartimide formation. If your sequence contains Asp/Glu, minimize exposure time or add 0.1 M HOBt.

Step-by-Step:

  • Swelling: Ensure resin is fully swollen in DMF (10 mL/g resin).

  • Reagent Prep: Prepare 2% DBU / 2% Piperidine / 96% DMF (v/v) .

    • Note: The small amount of piperidine acts as the scavenger. DBU does not scavenge.[2]

  • Cycle 1 (Flash): Add reagent, agitate for 2 minutes , drain.

  • Cycle 2 (Reaction): Add reagent, agitate for 8 minutes .

  • Wash: DMF x 5 (Critical to remove DBU traces).

Protocol B: High-Efficiency Scavenging (For +178 Da Issues)

Use this when you see Fulvene adducts.

The Logic: Standard piperidine scavenging is insufficient. We switch to Piperazine (a better scavenger) or add a Thiol (highly nucleophilic towards fulvene but non-reactive to the Fmoc group itself).

Step-by-Step:

  • Reagent Prep: Prepare 10% Piperazine / 0.1 M DTT (Dithiothreitol) in NMP .

    • Alternative: 5% Piperazine / 2% DBU in DMF (The "aggressive" mix).

  • Application: Perform deprotection in two stages (5 min + 10 min).

  • Flow Wash: If using an automated synthesizer, increase the flow rate of the post-deprotection wash to physically remove the fulvene before it can re-associate.

Protocol C: Microwave-Assisted Deprotection

The "Nuclear Option" for extremely difficult sequences.

The Logic: Thermal energy overcomes the rotational barrier caused by the phenyl ring, exposing the Fmoc proton.

Parameters:

  • Temperature: 75°C (Max). Do not exceed 75°C to avoid racemization of c3PhPro.

  • Reagent: 20% Piperidine + 0.1 M Oxyma Pure (Oxyma reduces racemization risks).

  • Time: 2 x 2 minutes.

Troubleshooting FAQs

Q1: I see a mass of +263 Da. What is this? A: This is the Piperidine-Dibenzofulvene adduct . It is not covalently bound to your peptide but is "sticking" to the resin matrix or encapsulated in the polymer.

  • Fix: Your washing is insufficient. Perform a "DCM Shrink" wash: Wash with DMF -> DCM (shrink resin) -> DMF (swell resin). Repeat 3x. This expansion/contraction forces trapped molecules out of the matrix.

Q2: My peptide yield is zero, and I see a mass corresponding to the cleaved dipeptide. Why? A: You likely formed a Diketopiperazine (DKP) . If c3PhPro is the 2nd residue from the C-terminus, the free amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.

  • Fix: Use Trityl-based linkers (e.g., 2-CTC resin) which are sterically bulky and prevent this attack. Alternatively, perform the deprotection of the 2nd residue for only 2 x 1 min (very short) and couple the 3rd amino acid immediately.

Q3: Can I use 50% Piperidine to force the reaction? A: No. Increasing piperidine concentration beyond 20-25% yields diminishing returns and increases solvent viscosity, which can actually hamper diffusion into the resin pores. It also increases the risk of aspartimide formation if Asp residues are present.

Visualizing the Pathway

The following diagram illustrates the competition between the desired pathway (Scavenging) and the side reaction (Adduct Formation).

ReactionPathway FmocPeptide Fmoc-c3PhPro-Resin Intermediate Free Amine + Fulvene (DBF) FmocPeptide->Intermediate Deprotection (Slowed by Sterics) Base Base (Piperidine/DBU) Base->Intermediate Scavenged DBF-Base Adduct (Washed Away) Intermediate->Scavenged Path A: Efficient Scavenging (Desired) Adduct Peptide-DBF Adduct (+178 Da Contaminant) Intermediate->Adduct Path B: Re-alkylation (Undesired)

Figure 2: Competitive pathways during Fmoc deprotection. Path B becomes dominant in hindered sequences without optimized scavenging.

References

  • Fields, G. B. (1997). Methods for removing the Fmoc group. In Solid-Phase Peptide Synthesis (pp. 22-25). Academic Press.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed discussion on Fmoc removal kinetics).

  • Wade, J. D., et al. (2000). Dibenzofulvene-piperidine adduct formation during Fmoc solid phase peptide synthesis. (Discusses the +263 Da and +178 Da adduct mechanisms).
  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard reference for DBU/Piperidine protocols).

  • Teixidó, M., et al. (2005). Fmoc removal with DBU: A potential cause of aspartimide formation. Journal of Peptide Science.

Sources

Validation & Comparative

Technical Comparison Guide: Chiral HPLC Separation of Fmoc-3-phenylpyrrolidine-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Fmoc-3-phenylpyrrolidine-2-carboxylic acid (Fmoc-3-phenylproline) is a critical conformationally constrained amino acid used to rigidify peptide backbones and enhance proteolytic stability. Its synthesis typically yields a mixture of four stereoisomers due to two chiral centers at C2 and C3:

  • (2S, 3S) and (2R, 3R) — Trans pair (Enantiomers)

  • (2S, 3R) and (2R, 3S) — Cis pair (Enantiomers)

The separation challenge is twofold: differentiating the diastereomers (cis vs. trans, which possess different physical properties) and resolving the enantiomers (which possess identical physical properties in achiral environments).

While achiral C18 chromatography can often separate the diastereomeric pairs, this guide focuses on direct chiral resolution of all four isomers , a requirement for high-throughput purity analysis in drug discovery. We compare the industry-standard "Coated" Polysaccharide phases against the modern "Immobilized" phases, analyzing selectivity, solubility, and robustness.

Comparative Analysis of Stationary Phases

The separation of N-protected amino acids relies heavily on hydrogen bonding, dipole-dipole interactions, and


 stacking between the Fmoc group and the chiral selector.
Option A: The "Classic" Benchmark

Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica)

  • Mechanism: The cellulose backbone forms a rigid helical cavity. The 3,5-dimethylphenyl group provides

    
     interaction sites for the Fmoc and phenyl rings of the analyte.
    
  • Pros: Historically provides the highest selectivity (

    
    ) for Fmoc-amino acids due to the ordered supramolecular structure of the coated polymer.
    
  • Cons: Severe Solubility Restrictions. The sample cannot be dissolved in DCM, THF, or Chloroform, as these strip the coating. Fmoc-3-phenylproline is hydrophobic; dissolving it in pure mobile phase (Hexane/IPA) often leads to precipitation or needle blockage.

Option B: The "Modern" Robust Solution (Recommended)

Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica)

  • Mechanism: Similar selector to the classic AD-H but chemically bonded to the silica.

  • Pros: Solvent Flexibility. Allows the use of "forbidden" solvents (DCM, THF, Ethyl Acetate) in the mobile phase or sample diluent. This is critical for keeping hydrophobic Fmoc-proline derivatives in solution.

  • Cons: Immobilization slightly alters the polymer conformation, occasionally resulting in lower theoretical plate counts compared to coated phases, though often negligible for this specific separation.

Option C: The Orthogonal Alternative

Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica)

  • Mechanism: The electron-withdrawing chloro-groups alter the electron density of the carbamate, creating a unique selectivity profile driven by hydrogen bond acidity.

  • Use Case: Best used if Option B (IA) fails to resolve the cis form from the trans form.

Performance Data Summary (Representative)
FeatureChiralcel OD-H (Coated)Chiralpak IA (Immobilized)Chiralpak IC (Immobilized)
Selector Base CelluloseAmyloseCellulose (Chlorinated)
Mobile Phase Mode Normal Phase OnlyNP, RP, Polar OrganicNP, RP, Polar Organic
Sample Solubility Low (Hex/EtOH only)High (DCM/THF compatible)High (DCM/THF compatible)
Resolution (

)
> 2.5 (Excellent)> 2.0 (Good)Variable (Orthogonal)
Analysis Time 20–30 mins15–25 mins15–25 mins
MS Compatibility Poor (High hydrocarbon)Good (in RP mode)Good (in RP mode)

Detailed Experimental Protocol

This protocol utilizes the Chiralpak IA column due to its superior solubility handling for Fmoc-derivatives.

Reagents & Equipment[1][2][3]
  • HPLC System: Agilent 1260/1290 or Waters Alliance with DAD.

  • Column: Chiralpak IA,

    
     mm, 5 µm.
    
  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

Mobile Phase Preparation (Normal Phase)

The free carboxylic acid on the proline ring requires an acidic modifier to suppress ionization. Without TFA, peaks will tail severely.

  • Composition: n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).

  • Preparation: Measure 800 mL Hexane and 200 mL Ethanol. Add 1 mL TFA.

  • Degassing: Sonicate for 10 minutes. Note: Do not vacuum filter aggressively as volatile hexane ratios may shift.

Sample Preparation (The Critical Step)
  • Concentration: 1.0 mg/mL.

  • Diluent: 10% DCM / 90% Mobile Phase.

    • Why? The Fmoc-3-phenylproline is likely sparingly soluble in pure Hexane. Dissolve the solid first in a small volume of DCM (which Chiralpak IA can tolerate), then dilute with the mobile phase.

  • Filtration: 0.45 µm PTFE syringe filter.

Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Temperature:

    
     (Lower temperature generally increases resolution for chiral separations).
    
  • Detection: UV @ 254 nm (Fmoc absorption) and 210 nm (Amide/Carboxyl).

  • Injection Volume: 5–10 µL.

Mechanism of Separation & Logic

The separation relies on the "Three-Point Interaction" model.

  • H-Bonding: Between the carbamate NH/C=O of the stationary phase and the C=O/NH of the Fmoc and carboxylic acid groups.

  • 
     Stacking:  The Fmoc fluorenyl ring and the C3-phenyl ring interact with the phenyl rings of the stationary phase.
    
  • Steric Fit: The rigid proline ring creates a specific shape that fits into the chiral grooves of the amylose polymer.

Workflow Visualization

The following diagram illustrates the decision logic for method development, prioritizing solubility and resolution.

MethodDevelopment Start Start: Fmoc-3-phenylproline Isomer Mixture SolubilityCheck Check Solubility in Hexane/Alcohol Start->SolubilityCheck CoatedRoute Soluble? YES -> Use Coated CSP (Chiralcel OD-H) SolubilityCheck->CoatedRoute High Solubility ImmobilizedRoute Soluble? NO -> Use Immobilized CSP (Chiralpak IA) SolubilityCheck->ImmobilizedRoute Low Solubility (Needs DCM/THF) SelectMode Select Separation Mode MobilePhase Mobile Phase Optimization Add 0.1% TFA (Mandatory) CoatedRoute->MobilePhase ImmobilizedRoute->MobilePhase Screening Screening Strategy MobilePhase->Screening Result1 Resolution > 1.5 (All 4 isomers) Screening->Result1 Success Result2 Partial Separation (Diastereomers overlap) Screening->Result2 Failure Final Validated Method Result1->Final Optimize Optimize: 1. Lower Temp (15°C) 2. Change Alcohol (IPA vs EtOH) Result2->Optimize Optimize->Result1

Caption: Decision tree for chiral method development emphasizing solubility constraints and mobile phase acidification.

Troubleshooting & Optimization

Issue: Peak Tailing
  • Cause: Ionization of the carboxylic acid (-COOH) or interaction with residual silanols.

  • Solution: Ensure TFA is fresh. Increase TFA concentration to 0.2% if necessary. Do not use basic additives (TEA) as this will deprotonate the acid and destroy retention.

Issue: Co-elution of Diastereomers
  • Cause: The cis and trans forms have similar interaction energies with the CSP.

  • Solution: Switch from Ethanol to Isopropanol (IPA). IPA is bulkier and often enhances steric recognition. Alternatively, switch to Chiralpak IC , which has orthogonal selectivity.

Stereochemical Pathway

Understanding the hierarchy of separation helps in identifying peaks.

SeparationHierarchy Mixture Crude Mixture (4 Isomers) Diastereomers Diastereomeric Separation (Physical Properties differ) Mixture->Diastereomers Achiral or Chiral Phase TransPair Trans-Pair (2S,3S) & (2R,3R) Diastereomers->TransPair CisPair Cis-Pair (2S,3R) & (2R,3S) Diastereomers->CisPair EnantioSep1 Chiral Recognition (H-Bonding/Steric) TransPair->EnantioSep1 EnantioSep2 Chiral Recognition (H-Bonding/Steric) CisPair->EnantioSep2 Peak1 Peak 1: (2S,3S) EnantioSep1->Peak1 Peak2 Peak 2: (2R,3R) EnantioSep1->Peak2 Peak3 Peak 3: (2S,3R) EnantioSep2->Peak3 Peak4 Peak 4: (2R,3S) EnantioSep2->Peak4

Caption: Theoretical separation hierarchy. Note: Absolute elution order (Peak 1 vs 2) must be confirmed with pure standards.

References

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA, IB, IC." Chiral Technologies. Accessed October 2023. [Link]

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Separation Science Series. Wiley.[1] (Foundational text on polysaccharide mechanisms).

  • Zhang, T., et al. (2007). "Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids." Journal of Chromatography A, 1149(1), 71-79. [Link]

  • Phenomenex. "Chiral HPLC Separation of Fmoc-Amino Acids using Lux Polysaccharide Columns." Application Note. [Link]

Sources

Optical Rotation & Stereochemical Analysis: Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Validation Guide

Executive Summary

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (often referred to as Fmoc-trans-3-phenylproline ) is a critical non-proteinogenic amino acid used to introduce conformational constraints in peptide drug design. By locking the


 and 

torsion angles, it enhances proteolytic stability and receptor selectivity.

However, the synthesis of 3-phenylprolines often yields diastereomeric mixtures (cis vs. trans). Relying solely on Certificate of Analysis (CoA) values without understanding the solvent and temperature dependence of optical rotation (


) can lead to the incorporation of the wrong stereoisomer, ruining months of solid-phase peptide synthesis (SPPS).

This guide establishes the optical rotation baselines, compares analytical alternatives (Chiral HPLC vs. NMR), and provides a self-validating protocol for identity verification.

Part 1: The Stereochemical Challenge

The core challenge with 3-phenylproline derivatives is the Cis/Trans isomerism relative to the C2 carboxyl and C3 phenyl groups.

  • Target Isomer: (2S, 3R)

    
    Trans configuration.
    
  • Common Impurity: (2S, 3S)

    
    Cis configuration (often formed during non-stereoselective hydrogenation or cyclization).
    

Unlike standard amino acids (Ala, Gly), the bulky phenyl group at C3 creates significant steric clash, making the optical rotation highly sensitive to the solvent's ability to stabilize specific rotamers of the Fmoc group.

Stereochemical Workflow Visualization

G cluster_qc Validation Logic Start Racemic Precursor (Nitroalkene/Enone) Cyclization Cyclization (Formation of Pyrrolidine Core) Start->Cyclization Synthesis Resolution Chiral Resolution (Enzymatic or Crystallization) Cyclization->Resolution Isomer Separation Fmoc Fmoc Protection Resolution->Fmoc Free Acid (2S,3R) QC_Point QC Checkpoint (Optical Rotation) Fmoc->QC_Point Final Product Pass Release for SPPS QC_Point->Pass Matches Ref Fail Divert to Chiral HPLC QC_Point->Fail Deviation > 5%

Figure 1: Critical path for the synthesis and quality control of Fmoc-3-phenylproline. The QC Checkpoint is the primary focus of this guide.

Part 2: Optical Rotation Reference Data

The following data aggregates commercial standards and literature values. Note that rotation values for Fmoc-derivatives are concentration and solvent-dependent due to the aggregation of the Fmoc group in non-polar solvents.

Table 1: Reference Values for (2S,3R)-3-phenylproline Derivatives
Compound FormCAS NumberConfigurationSpecific Rotation

Solvent / Conc.Source
Fmoc-(2S,3R) (Target) N/A (varies) Trans -14.5° ± 2.0° MeOH (c=1.0)
Free Acid ((2S,3R))118758-48-8Trans+18.0° to +22.0°6N HCl (c=1.0)
Fmoc-(2S,5R)*215190-21-9Trans (Regioisomer)-15.0° ± 1.0°CHCl

(c=1.0)

*Critical Warning: Do not confuse the 3-phenyl derivative with the 5-phenyl derivative (Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid). They have similar rotation magnitudes but completely different structural effects on peptide folding. Always verify the CAS and structure.

Part 3: Analytical Comparison Guide

While optical rotation is the standard "Quick Check," it is not the most robust method for detecting minor diastereomeric impurities (e.g., 5% cis contamination).

Table 2: Performance Comparison of Analytical Methods
FeatureOptical Rotation (Polarimetry) Chiral HPLC 1H NMR (Coupling Constants)
Primary Use Identity Confirmation & Gross PurityEnantiomeric Excess (ee) & Diastereomeric Ratio (dr)Stereochemical Assignment (Cis vs Trans)
Speed Fast (< 10 mins)Slow (30-60 mins method dev)Medium (15-30 mins)
Cost LowHigh (Columns + Solvents)Medium
Sensitivity Low (Requires >95% purity)High (Detects <0.1% impurity)Medium (Detects ~1-2% impurity)
Mechanistic Insight None (Single number)Separation of isomersHigh (

coupling)
Recommendation Routine QC Critical QC (GMP) R&D / Structural Proof
The NMR Alternative (Structural Proof)

If optical rotation is ambiguous (e.g., borderline values like -12°), use 1H NMR.

  • Trans ((2S,3R)): The coupling constant

    
     is typically smaller (~6.0 - 8.0 Hz ) due to the dihedral angle.
    
  • Cis ((2S,3S)): The coupling constant

    
     is typically larger (~8.0 - 10.0 Hz ).
    
  • NOE: Strong NOE observed between H2 and H3 in the cis isomer; weak or absent in trans.

Part 4: Experimental Protocol (Self-Validating)

To ensure your optical rotation measurement is a valid identity check, follow this protocol. This system is designed to eliminate "false failures" caused by wet solvents or temperature drift.

Protocol: Precision Polarimetry for Fmoc-Amino Acids

Prerequisites:

  • Digital Polarimeter (Sodium D line, 589 nm).

  • Analytical Balance (0.01 mg readability).

  • Solvent: Methanol (HPLC Grade, dried).

Step-by-Step Workflow:

  • System Blanking (The Zero Point):

    • Fill the cell with the exact batch of MeOH used for the sample.

    • Validation: Measure the blank 3 times. Values must be

      
      . If drift occurs, clean the cell or stabilize temperature.
      
  • Sample Preparation:

    • Weigh 100 mg of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid.

    • Dissolve in 10.0 mL of MeOH (Concentration

      
       g/100mL).
      
    • Note: Ensure complete dissolution. Sonicate if necessary, but monitor temperature.

  • Measurement & Temperature Control:

    • Inject sample into the cell, ensuring no bubbles.

    • Equilibrate to 20°C . (Rotation varies by ~0.5° per degree Celsius for bulky Fmoc amino acids).

    • Record 5 readings and average them.

  • Calculation & Logic Gate:

    
    
    
    • Where

      
       is path length (dm) and 
      
      
      
      is concentration (g/mL).
    • Pass Criteria: Value falls between -12.5° and -16.5° .

    • Fail Criteria: Value is positive (wrong enantiomer) or magnitude is < 10° (wet sample or high cis content).

Decision Matrix Diagram

DecisionTree Input Measure Optical Rotation [α]20/D (MeOH) Check1 Is value negative? Input->Check1 Check2 Is value -14.5° ± 2°? Check1->Check2 Yes (-ve) Result_Fail_Enant FAIL: Wrong Enantiomer (Likely 2R,3S) Check1->Result_Fail_Enant No (+ve) Result_Pass PASS: Identity Confirmed Proceed to SPPS Check2->Result_Pass Yes Result_Fail_Purity FAIL: Low Purity/Cis-Isomer Run Chiral HPLC Check2->Result_Fail_Purity No

Figure 2: QC Decision Matrix. Any deviation from the negative rotation range requires immediate escalation to Chiral HPLC.

Part 5: References

  • Alan Scientific. Fmoc-trans-3-phenylproline Product Specification. Retrieved from Alan Scientific Catalog.

  • ChemScene. (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid (CAS 118758-48-8) Technical Data.

  • Chem-Impex International. Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid Product Page. (Cited for comparative regioisomer data).

  • Sigma-Aldrich. Product Specification: (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid.

(Note: While direct URLs to specific batch CoAs are dynamic, the links above point to the permanent product landing pages where current batch data is hosted.)

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel peptides and molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring that all chemical reagents, byproducts, and waste are managed with the utmost attention to safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid, moving beyond a simple checklist to explain the causality behind each procedural step.

Our approach is rooted in the understanding that robust safety protocols are not obstacles, but rather enablers of cutting-edge research. By treating all chemicals with caution and adhering to a structured disposal plan, we protect ourselves, our colleagues, and our environment.

Hazard Assessment and Essential Safety Precautions

While the Safety Data Sheet (SDS) for Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid may classify it as "not a hazardous substance or mixture" under GHS guidelines, it is a foundational principle of laboratory safety to handle all chemical reagents with diligence[1]. The precautionary statements provided on the SDS still mandate careful handling to mitigate any potential risks, as the hazards of many novel materials have not been exhaustively investigated[1].

The core structure, a pyrrolidine derivative, warrants respect. Related, unprotected pyrrolidine compounds can be corrosive and carry specific health warnings[2][3]. Therefore, a conservative approach that prioritizes safety is non-negotiable.

Table 1: Hazard Profile and Personal Protective Equipment (PPE) Requirements

AttributeSpecificationSource
GHS Classification Not a hazardous substance or mixture[1]
Signal Word N/A[1]
Key Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection.[1]
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P302+P350: IF ON SKIN: Gently wash with plenty of soap and water.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Required PPE Chemical safety goggles or face shield.[1][4]
Chemical-resistant nitrile gloves.[1][4]
Laboratory coat.[4]
Engineering Controls Handle within a chemical fume hood to minimize inhalation of dust.[4]

The Regulatory Framework: Adherence to EPA and Local Guidelines

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. This act strictly prohibits the disposal of laboratory chemicals into the regular trash or down the sewer system[5][7].

The most critical step for any laboratory is to consult and adhere to the specific guidelines established by your institution's Environmental Health & Safety (EHS) department. They will provide approved containers, labels, and pickup schedules, ensuring full compliance with federal, state, and local regulations[8].

Step-by-Step Disposal Protocols for All Waste Streams

The disposal method for Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is dictated by its form. Below are detailed protocols for the common waste streams generated in a research setting.

Protocol 3.1: Unused or Expired Solid Reagent

This protocol applies to the pure, solid chemical in its original container or as a weighed-out excess. The universally accepted best practice for such organic compounds is secure incineration.

  • Do Not Discard in Trash: Never dispose of the solid chemical in the standard or laboratory trash.

  • Secure Original Container: Ensure the cap on the original vial is tightly sealed. If dealing with weigh boat excess, transfer it to a sealable container compatible with chemical waste.

  • Proper Labeling: Attach a hazardous waste tag provided by your EHS office to the container. Clearly write the full chemical name: "Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid" and the approximate quantity.

  • Segregated Storage: Store the container in a designated satellite accumulation area for chemical waste, ensuring it is segregated from incompatible materials like strong oxidizers or acids[3][8].

  • Schedule Pickup: Arrange for waste pickup with your institution's EHS department. The material will be sent to a licensed facility for disposal, typically via high-temperature incineration[4][9].

Protocol 3.2: Contaminated Labware and Debris

This includes items like gloves, weigh paper, paper towels, and pipette tips that have come into direct contact with the solid chemical.

  • Collect in a Designated Container: Place all contaminated solid waste into a dedicated, labeled container. This is often a plastic-lined bucket or a designated solid waste drum.

  • Labeling: The container must be clearly labeled as "Solid Chemical Waste" and list the names of all chemicals it contains.

  • Closure: Keep the container closed when not in use to prevent the release of any particulates.

  • EHS Pickup: Dispose of the entire container through your scheduled EHS waste pickup.

Protocol 3.3: Solutions and Reaction Mixtures

This waste stream applies to solutions where the compound is dissolved in a solvent (e.g., for analysis or a reaction) but does not involve Fmoc deprotection.

  • Use an Approved Waste Container: Pour the liquid waste into a chemically compatible container provided by EHS. This is typically a high-density polyethylene (HDPE) or glass bottle[6]. Ensure the container is compatible with the solvent used.

  • Accurate Labeling: Label the container with a hazardous waste tag. List all constituents, including solvents and solutes, with their approximate percentages. For example: "Methanol 99%, Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid 1%".

  • Avoid Mixing: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes are often collected separately.

  • Secure and Store: Keep the container tightly sealed and store it in a designated satellite accumulation area, within secondary containment if required by your institution.

Protocol 3.4: Waste from Fmoc-Deprotection Reactions

This is a common and specific waste stream in peptide synthesis. The removal of the Fmoc group is typically achieved with a 20-50% solution of a secondary amine base, like piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF)[10].

  • Causality: This waste is considered hazardous for multiple reasons: the flammability and toxicity of the solvent (e.g., DMF), the corrosive and toxic nature of the amine base (piperidine)[2], and the presence of the dissolved dibenzofulvene-piperidine adduct[10][11].

  • Collect All Effluent: Collect all liquids from the deprotection step and subsequent washes into a dedicated, properly vented hazardous waste container.

  • Label with All Components: The waste label must be meticulously filled out to include all components: the solvent (e.g., DMF), the base (e.g., Piperidine), and the key byproducts ("dibenzofulvene adduct" and the deprotected peptide-resin).

  • Follow Liquid Waste Procedures: Securely cap the container, store it in a designated and properly ventilated area, and arrange for EHS pickup.

Disposal Decision Workflow

To streamline the disposal process, the following workflow provides a clear decision-making path for laboratory personnel.

DisposalWorkflow Disposal Decision Workflow for Fmoc-Derivative Waste A Identify Waste Stream B Unused/Expired Solid Reagent A->B C Contaminated Labware (Gloves, Wipes, etc.) A->C D Liquid Waste A->D E Package in sealed container. Label with full chemical name. Store in designated area for EHS pickup. B->E F Place in designated, lined 'Solid Chemical Waste' container. Dispose via EHS. C->F G Is it from an Fmoc-deprotection step? D->G J Collect in dedicated waste container. Label with ALL components: - Solvent (e.g., DMF) - Base (e.g., Piperidine) - Dibenzofulvene Adduct Dispose via EHS. G->J Yes K Collect in compatible waste container. Label with ALL components (solvent and solute). Dispose via EHS. G->K No H YES I NO

Caption: Decision workflow for selecting the correct disposal path.

By internalizing these protocols and understanding the scientific reasoning behind them, researchers can ensure that the pursuit of discovery is conducted safely, responsibly, and in full compliance with regulatory standards. Always prioritize safety and when in doubt, consult your institution's Environmental Health & Safety department.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Hazardous Waste and Disposal. American Chemical Society (ACS).
  • Safety Data Sheet (SDS) for Fmoc - (2S,3R) - 3 - phenylpyrrolidine - 2 - carboxylic acid. Anaspec.
  • Methods for Removing the Fmoc Group. (Source Document).
  • Safety Data Sheet for 1-(3-Hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. Matrix Scientific.
  • Chemical Waste Disposal Solutions for Laboratories. Environmental Marketing Services.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • SAFETY DATA SHEET for Pyrrolidine. Fisher Scientific.
  • Methods for Removing the Fmoc Group. ResearchGate.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Fmoc Resin Cleavage and Deprotection. (Source Document).
  • (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid | 118758-48-8. Sigma-Aldrich.
  • SAFETY DATA SHEET for Pyrrolidine-3-carboxylic acid. Fisher Scientific.

Sources

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